3-[(3-Hydroxyphenyl)disulfanyl]phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-hydroxyphenyl)disulfanyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNOMKROXZGMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371171 | |
| Record name | 3,3'-Disulfanediyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-56-4 | |
| Record name | 3,3'-Disulfanediyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'- Dihtdroxy diphenyl disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to 3-[(3-Hydroxyphenyl)disulfanyl]phenol: Synthesis, Purification, and Characterization
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Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dihydroxydiphenyl disulfide. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. We will explore the oxidative coupling of 3-mercaptophenol as a reliable synthetic route, detail robust purification strategies, and outline analytical methods for comprehensive characterization of the final product. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high purity of the target compound.
Introduction and Significance
This compound is a symmetrical aromatic disulfide. The disulfide bond (S-S) is a pivotal functional group in chemistry and biology, most notably providing structural integrity to proteins through cysteine linkages. In materials science and drug development, aromatic disulfides are utilized as building blocks for polymers, as components in self-healing materials, and as potential therapeutic agents. The phenol groups in 3,3'-dihydroxydiphenyl disulfide offer sites for further functionalization, for example, in the preparation of bis-[3-(4-fluorobenzyloxy)-phenyl]-disulfide.[1][2][3] The compound is typically a colorless or slightly yellow crystalline solid, soluble in various organic solvents but insoluble in water.[4]
This guide will focus on a common and effective method for its preparation: the oxidation of 3-mercaptophenol. We will delve into the mechanistic underpinnings of this transformation and provide a step-by-step guide from reaction setup to the isolation of the highly pure final product.
Synthesis Methodology
The synthesis of 3,3'-dihydroxydiphenyl disulfide is most directly achieved through the oxidative coupling of two molecules of 3-mercaptophenol. Various oxidizing agents can accomplish this transformation; however, a mild and effective method involves the use of ferric chloride (FeCl₃) or hydrogen peroxide.[1][2][3][5] This guide will detail a procedure utilizing a gentle oxidizing agent to ensure a clean reaction with minimal side products.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Mercaptophenol | C₆H₆OS | 126.18 | 5.00 g | 39.6 | Starting material. Handle in a fume hood. |
| Methanol | CH₃OH | 32.04 | 100 mL | - | Reaction solvent. |
| Ferric Chloride (anhydrous) | FeCl₃ | 162.20 | 6.42 g | 39.6 | Oxidizing agent. Hygroscopic, handle quickly. |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For workup. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | Extraction solvent. |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~50 mL | - | For workup. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Reaction Scheme
The overall transformation involves the oxidation of the thiol functional group of 3-mercaptophenol to form a disulfide bond.
References
- 1. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 2. 3,3'-DIHYDROXYDIPHENYL DISULFIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3,3 -Dihydroxydiphenyl disulfide 97 21101-56-4 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 3,3′-Dihydroxydiphenyl disulfide (97%) - Amerigo Scientific [amerigoscientific.com]
Chemical properties of 3,3'-Dihydroxydiphenyl disulfide
An In-depth Technical Guide to the Chemical Properties and Applications of 3,3'-Dihydroxydiphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Dihydroxydiphenyl disulfide, also known as bis(3-hydroxyphenyl) disulfide, is a symmetrical aromatic disulfide functionalized with hydroxyl groups at the meta-positions. This unique structure, combining a redox-active disulfide linkage with nucleophilic phenolic moieties, makes it a molecule of significant interest in polymer science, organic synthesis, and medicinal chemistry. The disulfide bond provides a reversible covalent linkage sensitive to reducing environments, a feature increasingly exploited in the design of smart materials and drug delivery systems. The hydroxyl groups offer sites for further functionalization and influence the molecule's solubility and electronic properties. This guide provides a comprehensive overview of the essential chemical properties, synthesis protocols, reactivity, and key applications of 3,3'-dihydroxydiphenyl disulfide, offering field-proven insights for professionals in research and development.
Molecular Structure and Physicochemical Properties
Understanding the fundamental properties of a molecule is the bedrock of its application. Here, we delineate the key identifiers and physicochemical characteristics of 3,3'-dihydroxydiphenyl disulfide.
Chemical Identity
-
IUPAC Name : 3,3'-disulfanediyldiphenol[1]
-
Synonyms : Bis(3-hydroxyphenyl) disulfide, 3,3'-Dithiodiphenol[1]
-
CAS Number : 21101-56-4[2]
-
Molecular Formula : C₁₂H₁₀O₂S₂[3]
-
Molecular Weight : 250.34 g/mol [2]
Physicochemical Data
The physical and chemical data for 3,3'-dihydroxydiphenyl disulfide are summarized in the table below. These properties are critical for selecting appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Colorless or slightly yellow crystalline solid | [1] |
| Melting Point | 89-93 °C (lit.) | [1][4] |
| Solubility | Soluble in ethers, alcohols, esters; Insoluble in water | [1] |
| pKa (Predicted) | 8.91 ± 0.10 | [1][4] |
| Boiling Point (Predicted) | 437.3 ± 30.0 °C | [5] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |
| Storage Conditions | Room temperature, under an inert atmosphere | [1][4] |
The predicted pKa of ~8.9 suggests the phenolic protons are weakly acidic, comparable to phenol itself. This acidity is crucial for reactions involving deprotonation of the hydroxyl group, such as in Williamson ether synthesis. Its insolubility in water and solubility in organic solvents are typical for aromatic compounds of its size lacking extensive hydrogen bonding capabilities with water.
Synthesis Methodologies
The synthesis of 3,3'-dihydroxydiphenyl disulfide can be approached via two primary routes: the oxidative coupling of a thiol precursor or the hydrolysis of a diamine precursor. The choice of method often depends on the availability of starting materials, scale, and safety considerations.
Method 1: Oxidative Coupling of 3-Mercaptophenol
This is the most direct and common laboratory-scale synthesis. It relies on the oxidation of the thiol group of 3-mercaptophenol (3-hydroxythiophenol) to form the disulfide S-S bond. Various oxidizing agents can be employed. A general, robust protocol using ferric chloride is presented below.
Causality : Ferric chloride (FeCl₃) is a mild and effective oxidizing agent for thiols. The reaction proceeds via a single-electron transfer mechanism, generating a thiyl radical which then dimerizes. The use of an aqueous or alcoholic solvent facilitates the dissolution of both the thiol and the oxidant.
-
Dissolution : Dissolve 3-mercaptophenol (1.0 eq) in methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Preparation : In a separate beaker, prepare a solution of ferric chloride hexahydrate (FeCl₃·6H₂O) (approx. 1.1 eq) in a minimal amount of water or methanol.
-
Reaction : Cool the 3-mercaptophenol solution to 0 °C using an ice bath. Add the ferric chloride solution dropwise over 30 minutes with vigorous stirring. A color change is typically observed as the reaction progresses.
-
Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Workup : Upon completion, remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 3,3'-dihydroxydiphenyl disulfide as a crystalline solid.
Caption: Workflow for synthesis via oxidative coupling.
Method 2: Hydrolysis of 3,3'-Diaminodiphenyl Disulfide
This method is suitable for larger-scale synthesis and avoids the handling of thiols, which can be odorous. It involves the acid-catalyzed hydrolysis of the amino groups of the corresponding diamine precursor.[6]
Causality : This reaction is a nucleophilic aromatic substitution where water acts as the nucleophile, replacing the amino groups under harsh acidic conditions and high temperatures. The process typically involves the formation of a diazonium salt intermediate in situ, which is then displaced by a hydroxyl group from water. The use of concentrated sulfuric acid is critical to protonate the amino groups, making them better leaving groups, and to catalyze the reaction.
-
Reaction Setup : In a reaction vessel equipped with a condenser and overhead stirrer, charge 24.8 g (0.1 mol) of 3,3'-diaminodiphenyl disulfide and 200 g of 65% aqueous sulfuric acid (H₂SO₄).
-
Heating : Heat the mixture to 200 °C and maintain this temperature for 10 hours with constant stirring.
-
Precipitation : After the reaction is complete, cool the mixture to room temperature. Carefully add 300 g of water to precipitate the crude product as a brown solid.
-
Initial Purification : Collect the solid by suction filtration and wash the filter cake with 200 mL of water.
-
Base Wash : Transfer the washed solid to a beaker containing 300 g of 5% aqueous sodium hydroxide (NaOH). Heat to 85 °C to dissolve the phenolic product as its sodium salt. Add activated carbon (0.5 g), stir for 30 minutes, and filter while hot to remove impurities.
-
Reprecipitation : Cool the filtrate and carefully add ~36% hydrochloric acid (HCl) dropwise until the pH is approximately 3-4, precipitating the purified product.
-
Final Purification : Collect the solid by suction filtration and recrystallize from a suitable solvent like isopropanol to yield pure 3,3'-dihydroxydiphenyl disulfide.[6]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. The molecule is symmetrical, so only four aromatic signals are expected.
-
δ 9.5-10.0 ppm (singlet, broad, 2H) : Phenolic -OH protons. The chemical shift can vary significantly with concentration and solvent.
-
δ 7.1-7.3 ppm (multiplet, 2H) : Aromatic protons ortho to the hydroxyl group.
-
δ 6.8-7.1 ppm (multiplet, 6H) : Remaining aromatic protons, likely overlapping. The symmetry of the molecule simplifies the spectrum compared to an unsymmetrical analog.
¹³C NMR Spectroscopy
The symmetry of the molecule means only 6 carbon signals are expected.
-
δ ~155-158 ppm : C-OH (ipso-carbon attached to the hydroxyl group).
-
δ ~138-140 ppm : C-S (ipso-carbon attached to the sulfur atom).
-
δ ~129-131 ppm : Aromatic C-H.
-
δ ~120-123 ppm : Aromatic C-H.
-
δ ~115-118 ppm : Aromatic C-H.
-
δ ~113-115 ppm : Aromatic C-H.
Infrared (IR) Spectroscopy
-
~3200-3500 cm⁻¹ (broad) : O-H stretching of the phenolic groups.
-
~3000-3100 cm⁻¹ (sharp) : Aromatic C-H stretching.
-
~1580-1600 cm⁻¹ and ~1450-1490 cm⁻¹ : C=C stretching vibrations within the aromatic rings.
-
~1200-1300 cm⁻¹ : C-O stretching of the phenol.
-
~450-550 cm⁻¹ (weak) : S-S stretching. This peak is characteristically weak in symmetrical disulfides.
Mass Spectrometry (EI)
-
m/z ~250 : Molecular ion (M⁺).
-
m/z ~125 : A prominent fragment corresponding to the cleavage of the S-S bond, resulting in the [HOC₆H₄S]⁺ radical cation.
Chemical Reactivity and Mechanisms
The reactivity of 3,3'-dihydroxydiphenyl disulfide is dominated by its two functional groups: the disulfide bond and the phenolic hydroxyl groups.
Reactions of the Disulfide Bond
The S-S bond is the most reactive site for redox chemistry. It is stable under many conditions but can be readily cleaved by reducing agents.
The most important reaction of disulfides, particularly in a biological or drug development context, is their reduction to the corresponding thiols. Strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are highly effective.[7]
Mechanism of Reduction by DTT : The reduction by DTT is a two-step thiol-disulfide exchange process. DTT is particularly efficient because the final step involves an intramolecular cyclization to form a stable six-membered ring, which drives the reaction to completion.[8]
-
Initial Attack : One of the thiol groups of DTT attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide and releasing one molecule of 3-mercaptophenol.
-
Intramolecular Cyclization : The second thiol group of the DTT intermediate attacks the remaining sulfur atom of the mixed disulfide. This forms a stable, oxidized cyclic DTT molecule and releases the second molecule of 3-mercaptophenol.
Caption: Mechanism of disulfide reduction by DTT.
Reactions of the Phenolic Hydroxyl Groups
The phenolic -OH groups behave as typical nucleophiles after deprotonation.
This compound can be used to prepare derivatives via the hydroxyl groups. For example, it reacts with alkyl halides in the presence of a base to form ethers. This reaction is useful for attaching this disulfide-containing core to other molecules.
Example : Reaction with 4-fluorobenzyl bromide to prepare bis-[3-(4-fluorobenzyloxy)-phenyl]-disulfide.[5][9]
Mechanism : A base (e.g., K₂CO₃, NaH) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the halide and forming the ether linkage.
Applications in Research and Industry
The dual functionality of 3,3'-dihydroxydiphenyl disulfide underpins its use in several fields.
Polymer Science and Materials Chemistry
As a crosslinking agent, it is used to connect polymer chains, particularly in rubber processing.[1] The disulfide bonds can be incorporated into the polymer backbone or as crosslinks.
Causality : When used in vulcanization or curing processes, the disulfide bond can undergo exchange reactions at high temperatures or in the presence of radical initiators. This forms a covalent network, increasing the material's modulus, thermal stability, and chemical resistance.[1] Furthermore, these disulfide crosslinks impart "smart" properties to the material; they can be cleaved under reductive conditions, allowing for material degradation or self-healing on demand.
Organic Synthesis and Drug Development
In drug development, the disulfide moiety is a key component of redox-responsive drug delivery systems. A drug can be linked to a carrier molecule via a disulfide bond, which remains stable in the oxidative environment of the bloodstream but is cleaved in the highly reductive environment inside a cell (e.g., high glutathione concentration), releasing the active drug.[10]
Application as an Intermediate : While not a drug itself, 3,3'-dihydroxydiphenyl disulfide serves as a stable precursor to 3-mercaptophenol. 3-mercaptophenol is a key intermediate in the synthesis of pharmaceuticals such as the selective estrogen receptor modulator (SERM) Raloxifene .[6] The synthesis workflow highlights its role as a stable, solid source of a less stable thiol.
Caption: Role as an intermediate in pharmaceutical synthesis.
Safety and Handling
3,3'-Dihydroxydiphenyl disulfide is classified as an irritant.[1]
-
Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
Handling : Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
Conclusion
3,3'-Dihydroxydiphenyl disulfide is a versatile chemical building block whose value lies in the predictable and distinct reactivity of its disulfide and hydroxyl functional groups. Its role as a stable precursor to 3-mercaptophenol makes it valuable in pharmaceutical synthesis, while its ability to form reversible disulfide crosslinks is of great importance in the development of advanced polymers and stimuli-responsive materials. This guide has provided the foundational knowledge—from synthesis to reactivity and application—to enable researchers, scientists, and drug development professionals to effectively harness the potential of this important molecule.
References
- 1. chembk.com [chembk.com]
- 2. 3,3′-二羟基二苯二硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3,3'-DIHYDROXYDIPHENYL DISULFIDE CAS#: 21101-56-4 [m.chemicalbook.com]
- 5. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 6. Synthesis method of 3-substituent diphenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. 3,3 -Dihydroxydiphenyl disulfide 97 21101-56-4 [sigmaaldrich.com]
- 10. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,3′-ジヒドロキシジフェニルジスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-[(3-Hydroxyphenyl)disulfanyl]phenol
This guide provides a comprehensive overview of the spectroscopic data for 3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dithiodiphenol. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols and interpretations are grounded in established principles of analytical chemistry and are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a disulfide-containing phenol derivative with the molecular formula C₁₂H₁₀O₂S₂.[1] The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and drug discovery, ensuring purity, identity, and stability. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical basis for the expected spectroscopic data of this compound, providing a framework for its empirical analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of the target compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Below is a diagram illustrating the general workflow for NMR analysis.
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons. Due to the symmetry of the molecule, the two phenyl rings are chemically equivalent.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet (broad) | 2H | -OH |
| ~7.2 | Triplet | 2H | H-5, H-5' |
| ~6.9 | Multiplet | 4H | H-2, H-2', H-6, H-6' |
| ~6.8 | Multiplet | 2H | H-4, H-4' |
-
Rationale: The hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift, which is typical for phenolic protons. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are estimated based on values for phenol and related substituted benzenes.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The symmetry of the molecule simplifies the spectrum to six expected signals.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~157.0 | C-3, C-3' (C-OH) |
| ~140.0 | C-1, C-1' (C-S) |
| ~130.0 | C-5, C-5' |
| ~121.0 | C-6, C-6' |
| ~116.0 | C-2, C-2' |
| ~115.0 | C-4, C-4' |
-
Rationale: The carbon attached to the hydroxyl group (C-3, C-3') is expected to be the most deshielded of the aromatic carbons. The carbon bonded to the sulfur atom (C-1, C-1') will also be significantly downfield. The remaining carbon signals are predicted based on the electronic effects of the hydroxyl and disulfide substituents on the aromatic ring. These predictions are based on known substituent effects in benzene derivatives.[2]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
A common method for obtaining an IR spectrum of a solid sample is as follows:
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light and performs a Fourier transform to obtain the final spectrum of absorbance or transmittance versus wavenumber.
Below is a diagram illustrating the general workflow for FT-IR analysis.
References
The Ascendant Therapeutic Potential of Phenolic Disulfide Compounds: A Technical Guide for Drug Discovery
Foreword: Unveiling a New Frontier in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced biological activity and favorable safety profiles is a perpetual endeavor. In this landscape, the strategic combination of known bioactive moieties presents a compelling avenue for innovation. This technical guide delves into the burgeoning field of phenolic disulfide compounds, a class of molecules that synergistically harnesses the well-documented therapeutic properties of phenols and the unique redox-active nature of disulfide bonds. Phenolic compounds, ubiquitous in nature, are renowned for their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The disulfide linkage, a cornerstone of protein structure and function, offers a reversible covalent bond sensitive to the cellular redox environment, a feature with profound implications for targeted drug delivery and action. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of phenolic disulfide compounds, offering a roadmap for their exploration and exploitation in modern drug discovery.
The Architectural Rationale: Merging Phenolic Potency with Disulfide Functionality
The therapeutic promise of phenolic disulfide compounds lies in the elegant fusion of two powerful chemical entities. The phenolic hydroxyl group is a potent hydrogen donor and free radical scavenger, a property that underpins its robust antioxidant effects.[3][4] This capacity to neutralize reactive oxygen species (ROS) is central to mitigating oxidative stress, a key pathological driver in numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
The disulfide bond (R-S-S-R'), on the other hand, is a dynamic functional group. In the oxidizing extracellular environment, it provides stability, while in the reducing intracellular milieu, it can be cleaved by thiol-containing molecules like glutathione. This redox sensitivity makes the disulfide linkage an intelligent "trigger" for designing prodrugs that release their active phenolic counterparts in specific cellular compartments, thereby enhancing therapeutic efficacy and minimizing off-target effects.
Synthesis of Phenolic Disulfide Compounds: A Practical Approach
The creation of phenolic disulfide compounds can be approached through several synthetic strategies. A common and straightforward method involves the oxidation of the corresponding thiophenols.
General Synthesis Protocol: Oxidation of Thiophenols
This protocol outlines the synthesis of a simple phenolic disulfide, bis(4-hydroxyphenyl) disulfide, as a representative example.
Materials:
-
4-Mercaptophenol
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-mercaptophenol in dimethyl sulfoxide (DMSO) in a round-bottom flask.
-
Oxidation: While stirring, add a solution of iodine (I₂) in DMSO dropwise to the 4-mercaptophenol solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude bis(4-hydroxyphenyl) disulfide.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenolic disulfide.
This general procedure can be adapted for the synthesis of various substituted phenolic disulfides by using the corresponding thiophenol precursors.[5]
The Spectrum of Biological Activities: From Antioxidant to Anticancer
Phenolic disulfide compounds exhibit a wide array of biological activities, making them attractive candidates for therapeutic development.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
The phenolic moiety is the primary driver of the antioxidant capacity of these compounds. The hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The disulfide bond can also contribute to the overall antioxidant profile.
A notable example is bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide . The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenoxyl radical, enhancing its stability and, consequently, its antioxidant activity.[6] Studies have shown that this compound exhibits significant DPPH radical scavenging activity and effectively decreases the levels of lipid peroxidation products.[7]
Quantitative Antioxidant Activity of a Phenolic Disulfide
| Compound | DPPH Radical Scavenging Activity | Inhibition of Lipid Peroxidation |
| Bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide | High | Significant |
Data synthesized from qualitative descriptions in the literature.[7]
Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer potential of phenolic disulfide compounds is a particularly exciting area of research. These molecules can induce cancer cell death through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.
Marine organisms have proven to be a rich source of bioactive phenolic compounds with anticancer properties.[8] While specific data on phenolic disulfides from marine sources is emerging, the general class of marine-derived phenolic compounds has demonstrated potent anticancer activity with IC50 values in the sub-micromolar to nanomolar range against various cancer cell lines.[8]
For instance, a study on bromophenol derivatives, which share structural similarities with phenolic compounds, showed significant anti-proliferative activity against HeLa, RKO, HCT116, Bel7402, and U87 human cancer cell lines, with IC50 values ranging from 8.7 to 23.69 µg/mL.[8] Another bromophenol compound exhibited even stronger and more selective anticancer activity with IC50 values of 3.09, 3.18, and 3.54 µg/mL against KB, Bel7402, and A549 cells, respectively.[8]
Illustrative IC50 Values of Phenolic-Related Compounds against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 Value |
| Bromophenol Derivative 1 | Bel7402 (Hepatoma) | 8.7 µg/mL |
| Bromophenol Derivative 1 | HCT116 (Colon) | 10.58 µg/mL |
| Bromophenol Derivative 1 | RKO (Colon) | 11.37 µg/mL |
| Bromophenol Derivative 1 | HeLa (Cervical) | 17.63 µg/mL |
| Bromophenol Derivative 1 | U87 (Glioblastoma) | 23.69 µg/mL |
| Bromophenol Derivative 2 | KB (Cervical) | 3.09 µg/mL |
| Bromophenol Derivative 2 | Bel7402 (Hepatoma) | 3.18 µg/mL |
| Bromophenol Derivative 2 | A549 (Lung) | 3.54 µg/mL |
These values for related compounds highlight the potential for potent anticancer activity within the broader class of halogenated and sulfur-containing phenols.[8]
Antimicrobial Activity: Combating Pathogenic Threats
Phenolic compounds are well-known for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][2] The introduction of a disulfide linkage can modulate this activity. Phenolic sulfides have demonstrated good antimicrobial activities, and their efficacy can be influenced by the position of the sulfide group on the phenolic ring.[9]
The mechanism of antimicrobial action is often multifactorial, involving disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Reported Antimicrobial Activity of Phenolic Sulfides
| Organism Type | Activity |
| Bacteria | Good |
| Fungi | Good |
Based on qualitative assessments from available literature.[9]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Phenolic compounds can exert anti-inflammatory effects by modulating various inflammatory pathways. The synthesis of water-soluble sulfur-containing phenolic compounds has demonstrated that these molecules can effectively inhibit reactive oxygen metabolites and exhibit anti-inflammatory activity.[7] It is speculated that their anti-inflammatory action is mediated by their influence on redox-sensitive transcription factors.[7]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of novel phenolic disulfide compounds, standardized and validated experimental protocols are essential.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of a compound.[9][10]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the phenolic disulfide compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add a specific volume (e.g., 100 µL) of each sample dilution to the wells.
-
Initiation of Reaction: Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the phenolic disulfide compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a specific volume of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Mechanistic Insights and Future Directions
The biological activities of phenolic disulfide compounds are a result of the interplay between the phenolic and disulfide moieties. The phenolic hydroxyl group is crucial for antioxidant and radical scavenging activities. The disulfide bond, with its redox-sensitive nature, can influence the compound's stability, bioavailability, and potential for targeted activation within the cell.
Signaling Pathway for Antioxidant Action
Caption: Antioxidant mechanism of phenolic disulfides via hydrogen atom donation.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activities of phenolic disulfides.
Future research should focus on elucidating the precise structure-activity relationships of phenolic disulfide compounds. Systematic modifications of the phenolic ring substitution and the nature of the disulfide linkage will provide valuable insights into optimizing their biological activities. Furthermore, in vivo studies are crucial to validate the therapeutic potential of promising lead compounds and to understand their pharmacokinetic and pharmacodynamic profiles.
Conclusion: A Promising Vista for Drug Discovery
Phenolic disulfide compounds represent a compelling and underexplored class of molecules with significant therapeutic potential. Their unique hybrid structure, combining the proven bioactivity of phenols with the redox-responsive nature of disulfides, offers a versatile platform for the design of novel drugs. This guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental methodologies for their evaluation. As research in this area continues to expand, phenolic disulfides are poised to emerge as a valuable addition to the medicinal chemist's armamentarium in the fight against a wide range of diseases.
References
- 1. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4′-dihydroxydiphenyl disulfide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. atcc.org [atcc.org]
Mechanism of Action of 3-[(3-Hydroxyphenyl)disulfanyl]phenol in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dihydroxydiphenyl disulfide, is a symmetrical aromatic disulfide compound.[1][2][3] While specific, in-depth research on this particular molecule's biological activity is not extensively documented in publicly available literature, its chemical structure provides a strong basis for predicting its mechanism of action. Disulfide bonds are pivotal in various biological processes, acting as redox-sensitive switches that can modulate protein structure and function.[4][5] Compounds containing a disulfide motif are of increasing interest in drug discovery for a range of applications, including cancer therapy and antimicrobial agents.[6][7]
This guide, written from the perspective of a Senior Application Scientist, will deconstruct the probable mechanism of action of this compound based on foundational principles of thiol-disulfide chemistry. It will provide not only a theoretical framework but also detailed, field-proven experimental protocols to enable researchers to investigate and validate these mechanisms in a laboratory setting. The core of this guide is built on the understanding that the disulfide bond is a reactive entity within the cellular environment, poised to interact with the intracellular thiol pool.
Physicochemical Properties of this compound
A foundational understanding begins with the molecule's basic properties, which dictate its behavior in biological assays.
| Property | Value | Source |
| CAS Number | 21101-56-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [1][3] |
| Molecular Weight | 250.34 g/mol | [1][3] |
| Melting Point | 89-93 °C | [1][8][9][10] |
| Appearance | Light yellow to brown solid | [8] |
| pKa | 8.91 ± 0.10 (Predicted) | [1][2][10] |
| Storage | Inert atmosphere, Room Temperature | [2][10] |
Part 1: The Core Mechanism - Thiol-Disulfide Exchange and Redox Perturbation
The central hypothesis for the mechanism of action of this compound is its ability to engage in thiol-disulfide exchange reactions. This is a fundamental chemical process in redox biology.[11][12][13] The intracellular environment is highly reducing, with a high concentration of glutathione (GSH), which serves to maintain protein cysteine residues in their reduced thiol state.[13]
Principle of Thiol-Disulfide Exchange
The disulfide bond in this compound is electrophilic and susceptible to nucleophilic attack by cellular thiols (R-SH), most notably GSH. This reaction proceeds in a two-step manner:
-
Initial Attack: A cellular thiol attacks one of the sulfur atoms of the disulfide bond. This breaks the S-S bond, forming a mixed disulfide between the compound and the cellular thiol, and releasing one molecule of 3-hydroxythiophenol.
-
Further Reduction: The mixed disulfide can then be attacked by another cellular thiol, regenerating the original cellular disulfide (e.g., GSSG) and releasing the second molecule of 3-hydroxythiophenol.
This process consumes cellular reducing equivalents (like GSH), leading to a shift in the intracellular redox balance towards a more oxidizing state.
Consequences of Thiol-Disulfide Exchange
-
Depletion of Glutathione (GSH): The continuous reaction with this compound will deplete the cellular pool of reduced glutathione, a critical antioxidant. This compromises the cell's primary defense against oxidative damage.
-
Protein Dysfunction: Cysteine residues in proteins are key to their function, often residing in active sites of enzymes or being crucial for structural integrity. The formation of mixed disulfides on protein thiols can directly inhibit enzyme activity or disrupt protein conformation.
-
Generation of Reactive Oxygen Species (ROS): The released 3-hydroxythiophenol can be readily auto-oxidized, a process that can involve molecular oxygen and lead to the formation of superoxide radicals (O₂⁻) and other reactive oxygen species. This initiates a cycle of oxidative stress.
Visualization of the Core Mechanism
The following diagram illustrates the catalytic cycle of thiol-disulfide exchange initiated by this compound, leading to the depletion of GSH and the production of ROS.
Caption: Thiol-disulfide exchange and ROS generation cycle.
Part 2: Cellular Consequences and Signaling Pathway Activation
The initial redox perturbation triggers a cascade of downstream cellular events. A cell's response to oxidative stress is complex, involving the activation of multiple signaling pathways.
Activation of the Nrf2-ARE Pathway
The Keap1-Nrf2 pathway is a primary sensor of oxidative and electrophilic stress.
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Keap1 is rich in reactive cysteine residues. When cells are exposed to electrophiles or oxidants like this compound, these cysteines on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction.
-
Outcome: Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This includes genes for glutathione synthesis, thioredoxin, and enzymes involved in detoxification. This is initially a pro-survival response.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Oxidative stress is a well-known activator of MAPK signaling cascades, including c-Jun N-terminal kinase (JNK) and p38 MAPK. These pathways are generally associated with stress responses that can lead to inflammation, cell cycle arrest, or apoptosis, depending on the stimulus intensity and duration.
Mitochondrial Dysfunction
Mitochondria are both a major source and a primary target of ROS. The depletion of cellular GSH can impair the mitochondrial antioxidant defense system, leading to:
-
Damage to mitochondrial DNA, proteins, and lipids.
-
Disruption of the electron transport chain, leading to further ROS leakage.
-
Opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.
Visualization of Nrf2 Pathway Activation
This diagram shows the logical flow of Nrf2 activation in response to the disulfide compound.
Caption: Activation of the Nrf2 cytoprotective pathway.
Part 3: Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism of action, a series of well-established in vitro and cellular assays can be employed. The following protocols are designed to be self-validating systems, where each step provides a logical check on the hypothesis.
Protocol 1: DTNB (Ellman's Reagent) Assay for Thiol Reactivity
-
Expertise & Causality: This assay directly measures the compound's ability to consume free thiols. It is the foundational experiment to confirm the primary mechanism of thiol-disulfide exchange. We use a known concentration of a model thiol (like GSH) and measure its depletion upon addition of our test compound. DTNB reacts with remaining free thiols to produce a colored product, allowing for spectrophotometric quantification.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of reduced glutathione (GSH) in a reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4).
-
Prepare a 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 180 µL of reaction buffer to each well.
-
Add 10 µL of the GSH stock solution to achieve a final concentration of 500 µM.
-
Add 10 µL of various dilutions of the test compound stock solution to achieve a range of final concentrations (e.g., 0-200 µM). Include a vehicle control (DMSO only).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Quantification:
-
Add 10 µL of the DTNB stock solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GSH depletion for each concentration of the test compound compared to the vehicle control.
-
A dose-dependent decrease in absorbance indicates that the compound is reacting with and consuming GSH.
-
-
Protocol 2: DCFDA Assay for Intracellular ROS Measurement
-
Expertise & Causality: This assay confirms the downstream consequence of thiol reactivity: the generation of oxidative stress inside the cell. The cell-permeable DCFDA-AM probe is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF. An increase in fluorescence is a direct measure of intracellular ROS levels.
-
Methodology:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa, A549) in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Probe Loading:
-
Prepare a 10 mM stock solution of H₂DCFDA-AM in DMSO.
-
Dilute the stock solution to a working concentration of 20 µM in serum-free cell culture medium.
-
Remove the culture medium from the cells, wash once with warm PBS.
-
Add 100 µL of the 20 µM H₂DCFDA-AM solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Remove the probe solution and wash the cells twice with warm PBS.
-
Add 100 µL of fresh culture medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated wells to the vehicle control at each time point.
-
A dose- and time-dependent increase in fluorescence indicates compound-induced ROS production.
-
-
Protocol 3: Competitive Profiling for Cysteine Reactivity
-
Expertise & Causality: To identify which proteins are being targeted by the compound, a competitive chemical proteomics approach can be used. This method identifies reactive cysteines across the proteome that are engaged by the compound. We treat cells with our compound, then label the remaining un-modified, reactive cysteines with a broad-spectrum, alkyne-functionalized cysteine probe. The proteins that were targeted by our compound will show a reduced signal from the probe.
-
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Harvest and lyse the cells in a buffer containing a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe to label all accessible, reactive cysteine residues that were not modified by the test compound.
-
-
Click Chemistry:
-
After labeling, perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
-
Enrichment and Digestion:
-
Use streptavidin-coated beads to enrich for the biotinylated proteins (i.e., those with accessible cysteines).
-
Digest the enriched proteins into peptides using trypsin while they are still on the bead.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of each identified peptide between the compound-treated and vehicle-treated samples.
-
A significant decrease in the abundance of a specific cysteine-containing peptide in the treated sample indicates that this cysteine was a direct target of this compound.
-
-
Visualization of the Target Identification Workflow
This diagram outlines the experimental workflow for identifying protein targets.
Caption: Workflow for competitive chemical proteomics.
Part 4: Potential Therapeutic and Toxicological Implications
The redox-modulating activity of this compound suggests it could have a dual nature, acting as either a therapeutic agent or a toxicant depending on the context.
-
Potential Anticancer Activity: Many cancer cells exhibit a state of heightened basal oxidative stress and are more reliant on antioxidant systems like the glutathione pathway.[5] By further increasing oxidative stress and inhibiting GSH, a compound like this compound could selectively push cancer cells past a toxic threshold, leading to cell death. Disulfide-based compounds are being explored as prodrugs for this very reason.[7]
-
Antimicrobial Properties: The mechanism of disrupting redox homeostasis and targeting cysteine-dependent enzymes is also a valid strategy against microbial pathogens.[14]
-
Toxicology: The primary concern with such a reactive molecule is a lack of specificity. Widespread depletion of GSH and modification of protein thiols can lead to off-target toxicity in healthy cells. Any therapeutic development would need to carefully consider the therapeutic window and potential for side effects related to systemic oxidative stress.
Conclusion
The mechanism of action of this compound in biological systems is predicted to be centered on its reactive disulfide bond. Through thiol-disulfide exchange, it can deplete cellular antioxidants, modify protein function, and induce a state of oxidative stress. This perturbation of redox homeostasis can trigger various signaling pathways, leading to either adaptive responses or cell death. The provided experimental framework offers a logical and robust approach for researchers to systematically investigate these hypotheses, from the initial chemical reactivity to the identification of specific cellular targets. Understanding this mechanism is crucial for any future development of this and similar disulfide-containing molecules as potential therapeutic agents or for assessing their toxicological risk.
References
- 1. chembk.com [chembk.com]
- 2. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]
- 8. 3,3'-DIHYDROXYDIPHENYL DISULFIDE - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 3,3'-DIHYDROXYDIPHENYL DISULFIDE CAS#: 21101-56-4 [m.chemicalbook.com]
- 11. Protein thiol-disulfide interchange and interfacing with biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of 3,3'-Dihydroxydiphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a critical factor in the pathogenesis of a wide array of human diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in the fields of pharmacology and drug development. This technical guide provides a comprehensive framework for the in vitro evaluation of the antioxidant capacity of 3,3'-Dihydroxydiphenyl disulfide, an organosulfur compound with potential therapeutic applications. While direct quantitative data on the antioxidant properties of this specific molecule are emerging, this document synthesizes established methodologies and mechanistic insights from related phenolic and disulfide-containing compounds to offer a robust protocol for its investigation. We will delve into the theoretical underpinnings of antioxidant action, provide detailed, step-by-step protocols for key antioxidant assays—DPPH, ABTS, and FRAP—and offer guidance on the interpretation of the resulting data. This guide is designed to equip researchers with the necessary tools to rigorously assess the antioxidant potential of 3,3'-Dihydroxydiphenyl disulfide and similar compounds, thereby accelerating the discovery of new therapeutic agents.
Introduction: The Imperative for Antioxidant Research
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1][2] This imbalance can lead to cellular damage, implicated in a host of pathologies including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] Antioxidants are molecules that can safely interact with free radicals, terminating chain reactions and preventing cellular damage.[4] These can be endogenous, produced by the body, or exogenous, obtained from dietary sources or synthetic compounds.[4] The exploration of novel antioxidant compounds is a cornerstone of modern drug discovery.
3,3'-Dihydroxydiphenyl disulfide (C12H10O2S2) is an organic compound that has been utilized in various industrial applications and as an antioxidant in cosmetics.[5] Its chemical structure, featuring both hydroxyl groups and a disulfide bond, suggests a potential for significant antioxidant activity. The phenolic hydroxyl groups can act as hydrogen donors to neutralize free radicals, a common mechanism for many flavonoid and phenolic antioxidants.[6] The disulfide bond, on the other hand, is a key feature of several biologically active organosulfur compounds and may contribute to the overall antioxidant profile through various redox-mediated pathways.[7][8]
This guide will provide a detailed roadmap for the systematic in vitro evaluation of the antioxidant capacity of 3,3'-Dihydroxydiphenyl disulfide.
Putative Antioxidant Mechanisms of 3,3'-Dihydroxydiphenyl Disulfide
The antioxidant activity of a compound can be mediated through several mechanisms. For 3,3'-Dihydroxydiphenyl disulfide, two primary mechanisms are plausible based on its chemical structure:
-
Hydrogen Atom Transfer (HAT): The hydroxyl (-OH) groups on the phenyl rings are likely to donate a hydrogen atom to free radicals, thereby neutralizing them. This is a common mechanism for phenolic antioxidants. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficacy.
-
Single Electron Transfer (SET): The compound may also donate an electron to a free radical, reducing it to a more stable form. The disulfide bond and the aromatic rings can potentially participate in electron transfer reactions.
The interplay between these mechanisms will dictate the overall antioxidant capacity of 3,3'-Dihydroxydiphenyl disulfide.
Key In Vitro Assays for Assessing Antioxidant Capacity
A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile. The following assays are widely used and recommended for the evaluation of 3,3'-Dihydroxydiphenyl disulfide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to assess the radical scavenging activity of a compound.[9][10] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[6][10] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's scavenging activity.[6][9]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Comparison of in vitro tests for antioxidant and immunomodulatory capacities of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ditocopheryl Sulfides and Disulfides: Synthesis and Antioxidant Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 3-[(3-Hydroxyphenyl)disulfanyl]phenol: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dithiodiphenol, is a molecule of significant interest due to its unique structural features, namely the presence of two phenolic hydroxyl groups and a disulfide bridge. This guide provides a comprehensive technical overview of the critical physicochemical parameters of solubility and stability for this compound. Understanding these characteristics is paramount for its effective application in research and development, particularly in the pharmaceutical and materials science sectors. We present theoretical considerations governing its behavior in various solvent systems and under environmental stressors. This document details robust, field-proven experimental protocols for the systematic determination of both equilibrium solubility and degradation pathways through forced degradation studies. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility. All discussions are grounded in established scientific principles and supported by authoritative references to provide a trusted resource for professionals in the field.
Introduction
The utility of a chemical compound in any application, from drug delivery to industrial synthesis, is fundamentally governed by its solubility and stability. This compound (Figure 1) is a bifunctional molecule featuring a non-polar diphenyl disulfide core flanked by two polar hydroxyl groups at the meta-positions. This amphipathic nature suggests a complex solubility profile. Furthermore, the disulfide (S-S) bond is a known redox-sensitive functional group, and phenolic moieties are susceptible to oxidation, making stability a critical consideration for storage, formulation, and in-vivo applications.[1][2]
This guide serves as a practical manual for scientists and researchers. It moves beyond a simple recitation of facts to explain the causal relationships behind the compound's behavior and the rationale for the specific experimental designs presented. By providing detailed, step-by-step protocols and frameworks for data interpretation, this document aims to empower researchers to generate high-quality, reliable data for their specific development needs.
Physicochemical Properties
A baseline understanding of the intrinsic properties of 3,3'-dithiodiphenol is essential for designing and interpreting solubility and stability experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₂S₂ | [3] |
| Molecular Weight | 250.34 g/mol | [3] |
| CAS Number | 21101-56-4 | [3] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 89-93 °C | [3] |
| Boiling Point | 437.3 ± 30.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| XLogP3 | 3.00 | [3] |
| PSA (Polar Surface Area) | 91.1 Ų |[3] |
The positive XLogP3 value suggests a degree of lipophilicity, while the significant Polar Surface Area (PSA) indicates potential for hydrogen bonding, highlighting the compound's dual chemical nature.[3]
Theoretical Considerations
Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The solubility of 3,3'-dithiodiphenol is a balance between its hydrophobic diphenyl disulfide backbone and its hydrophilic phenolic groups.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting solubility in these solvents. However, the large non-polar core will limit aqueous solubility. The acidity of the phenolic protons (pKa similar to phenol, ~10) means that in aqueous solutions with pH > 9, the compound will deprotonate to form a more soluble phenolate salt. Therefore, aqueous solubility is expected to be highly pH-dependent.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds from the phenolic protons and can engage in dipole-dipole interactions, often leading to good solubility for moderately polar compounds.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The large aromatic disulfide core suggests that some solubility will be observed in these solvents, driven by van der Waals forces.
Stability and Degradation Pathways
Stability testing evaluates the effect of environmental factors on the quality of a substance.[7] For 3,3'-dithiodiphenol, the primary points of chemical instability are the disulfide bond and the phenolic hydroxyl groups. Forced degradation studies are intentionally designed to accelerate this breakdown to identify likely degradation products and pathways.[8][9]
-
Oxidation: The disulfide bond can be oxidized to form thiosulfinates and ultimately sulfonic acids. The phenolic groups are also highly susceptible to oxidation, which can be catalyzed by light, heat, or metal ions, leading to the formation of colored quinone-type structures.[2]
-
Reduction: The disulfide bond is readily cleaved by reducing agents to yield the corresponding thiol, 3-mercaptophenol. This is a critical pathway to consider in biological systems where reducing agents like glutathione are present.
-
Hydrolysis: While the disulfide and C-S bonds are generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation. Hydrolytic studies across a pH range are crucial.[9]
-
Photodegradation: Aromatic compounds often absorb UV light, which can provide the energy to initiate degradation reactions, such as radical-mediated cleavage or oxidation.[10] Photostability testing is therefore mandatory for a comprehensive stability profile.[11]
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[5][12] It is a direct, analytical method that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Solvents: Prepare a range of solvents to cover different polarities. Suggested solvents include: Water (pH 7.4 buffer), 0.1 M HCl (pH ~1.2), 0.1 M NaOH (pH ~13), Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, and Toluene.
-
Addition of Solute: Add an excess amount of 3,3'-dithiodiphenol to a series of glass vials (e.g., add 10 mg to 1 mL of each solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).[13] Agitate the vials vigorously.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), stop agitation and allow the vials to stand for a short period to let the solid settle.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]
-
Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points (e.g., the concentration at 48 hours is the same as at 72 hours).[5] The final, stable concentration is reported as the solubility.
Experimental Protocol: Stability Assessment and Forced Degradation
Forced degradation studies are conducted under conditions more severe than standard accelerated stability testing to identify degradation products and validate the specificity of analytical methods.[9][15]
Workflow for Forced Degradation Studies
Caption: General Workflow for Forced Degradation Studies.
Step-by-Step Protocol
For each condition, a solution of 3,3'-dithiodiphenol (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.[10]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature (base hydrolysis is often faster).
-
Withdraw samples at time points, neutralize with an equivalent amount of acid, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the solution at room temperature.
-
Withdraw samples at time points and analyze. It may be necessary to quench the reaction (e.g., with sodium bisulfite) before analysis.
-
-
Thermal Degradation:
-
Place the solution in a sealed vial and heat in an oven (e.g., 60 °C).
-
Also, place the solid compound in an oven at the same temperature.
-
Sample the solution at time points. For the solid, dissolve a weighed amount in a suitable solvent for analysis at each time point.
-
-
Photolytic Degradation:
-
Expose the solution (in a photostable, transparent container) to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
Simultaneously, run a dark control by wrapping an identical sample in aluminum foil.
-
Analyze samples at appropriate time intervals.
-
Analytical Method: The cornerstone of a stability study is a validated, stability-indicating analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS).[9] This allows for the separation of degradants from the parent peak, assessment of peak purity, and tentative identification of degradation products based on their mass-to-charge ratio.
Data Interpretation and Presentation
Solubility Data
Solubility data should be compiled into a clear, comparative table. This allows for easy assessment of the compound's behavior across a spectrum of solvents.
Table 2: Example Presentation of Solubility Data for 3,3'-dithiodiphenol at 25°C
| Solvent System | pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Description |
|---|---|---|---|---|
| 0.1 M HCl | 1.2 | [Experimental Value] | [Experimental Value] | e.g., Sparingly Soluble |
| Phosphate Buffer | 7.4 | [Experimental Value] | [Experimental Value] | e.g., Slightly Soluble |
| 0.1 M NaOH | 13.0 | [Experimental Value] | [Experimental Value] | e.g., Freely Soluble |
| Ethanol | N/A | [Experimental Value] | [Experimental Value] | e.g., Soluble |
| Acetonitrile | N/A | [Experimental Value] | [Experimental Value] | e.g., Soluble |
| Toluene | N/A | [Experimental Value] | [Experimental Value] | e.g., Sparingly Soluble |
Stability Data
The results from forced degradation studies should be summarized to indicate the extent of degradation and the number of degradation products formed under each stress condition.
Table 3: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent | No. of Major Degradants | Observations |
|---|---|---|---|---|
| Control | 24 h | < 1% | 0 | No significant change |
| 0.1 M HCl, 60°C | 24 h | [Experimental Value] | [Experimental Value] | e.g., Minor degradation |
| 0.1 M NaOH, RT | 8 h | [Experimental Value] | [Experimental Value] | e.g., Significant degradation, color change noted |
| 3% H₂O₂, RT | 8 h | [Experimental Value] | [Experimental Value] | e.g., Rapid and complete degradation |
| Heat (60°C, solution) | 24 h | [Experimental Value] | [Experimental Value] | e.g., Moderate degradation |
| Photolytic (ICH Q1B) | 24 h | [Experimental Value] | [Experimental Value] | e.g., Significant degradation |
Conclusion
This guide provides the theoretical foundation and practical, step-by-step protocols for a comprehensive evaluation of the solubility and stability of this compound. The molecule's amphipathic character, with its polar phenolic groups and non-polar disulfide core, dictates a complex solubility profile that must be empirically determined across a range of solvents and pH conditions. Furthermore, its susceptibility to oxidative, reductive, and photolytic degradation necessitates rigorous stability testing to ensure its integrity in storage and application. By employing the robust, self-validating methodologies detailed herein, researchers and drug development professionals can generate the high-quality data required to unlock the full potential of this promising compound, enabling informed decisions in formulation development, process optimization, and risk assessment.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. www3.paho.org [www3.paho.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Analytical Methods of Phenolic Compounds [ouci.dntb.gov.ua]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-Depth Technical Guide to 3,3'-Dihydroxydiphenyl Disulfide (CAS No. 21101-56-4)
Introduction: Unveiling the Potential of a Versatile Disulfide Building Block
3,3'-Dihydroxydiphenyl disulfide, registered under CAS number 21101-56-4, is a symmetrical aromatic disulfide. While not a therapeutic agent in itself, its distinct chemical architecture—featuring a reactive disulfide bond and two phenolic hydroxyl groups—positions it as a valuable and versatile building block for researchers in synthetic chemistry, materials science, and drug discovery. The disulfide linkage is a key structural motif in numerous biologically active molecules, offering a reversible covalent bond that can be manipulated under specific physiological conditions. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to professionals in research and development.
Core Physicochemical and Safety Profile
For any laboratory application, a thorough understanding of a compound's fundamental properties and safety requirements is paramount. The key data for 3,3'-Dihydroxydiphenyl disulfide is summarized below for quick reference.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 21101-56-4 | |
| Molecular Formula | C₁₂H₁₀O₂S₂ | |
| Molecular Weight | 250.34 g/mol | |
| Appearance | Light yellow or colorless to off-white crystalline solid/powder | |
| Melting Point | 89-93 °C (lit.) | |
| Boiling Point | 437.3 ± 30.0 °C (Predicted) | |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; Soluble in ethers, alcohols, and esters. | |
| pKa | 8.91 ± 0.10 (Predicted) |
Toxicological & Safety Data
Handle this compound with the standard precautions for laboratory chemicals. The available data indicates potential for irritation, and the broader class of aromatic disulfides has been associated with specific toxicities.
| Hazard Information | Details | Source(s) |
| GHS Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| General Toxicity Note | Aromatic disulfides as a class have been shown to induce in vivo hemolytic activity in rats, potentially through autoxidation and the generation of reactive oxygen species. This suggests that 3,3'-dihydroxydiphenyl disulfide should be handled with care, assuming potential for oxidative stress-related toxicity. | |
| Personal Protective Equipment | N95 dust mask, chemical safety goggles, and gloves are recommended. | |
| Storage | Store in an inert atmosphere at room temperature. |
Synthesis and Chemical Reactivity
The primary utility of 3,3'-Dihydroxydiphenyl disulfide lies in its function as a chemical intermediate. Its synthesis is straightforward, and its functional groups offer multiple handles for subsequent chemical modifications.
General Synthesis Pathway
The most commonly cited method for preparing 3,3'-Dihydroxydiphenyl disulfide is through the oxidative coupling of 3-hydroxythiophenol. This reaction is typically mediated by a mild oxidizing agent.
Detailed Experimental Protocol: Synthesis via Ferric Chloride Oxidation
This protocol is a representative procedure based on established chemical principles for disulfide bond
An In-Depth Technical Guide to 3-[(3-Hydroxyphenyl)disulfanyl]phenol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-[(3-Hydroxyphenyl)disulfanyl]phenol, a symmetrical aromatic disulfide. Also known as 3,3'-Dihydroxydiphenyl disulfide, this compound has garnered interest in various industrial and research sectors. This document delves into the historical context of its related chemical class, details its synthesis, elucidates its physicochemical properties, and explores its current and potential applications. Particular emphasis is placed on its role as a crosslinking agent, its antioxidant potential, and its emerging utility as a pharmaceutical intermediate. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile molecule.
Introduction and Historical Context
The journey into the world of organosulfur compounds, a class to which this compound belongs, has its roots in the 19th century.[1][2] The discovery and characterization of simple thiols and sulfides laid the groundwork for understanding more complex sulfur-containing molecules.[1] While the specific discovery of this compound is not well-documented in seminal historical texts, its existence is a logical extension of the early explorations into aromatic sulfur chemistry. The development of synthetic methodologies for creating disulfide bonds from thiophenols was a pivotal step that enabled the synthesis of a wide array of aromatic disulfides.[3]
Phenolic compounds, on the other hand, have a rich history dating back to the 19th century with the isolation of phenol from coal tar.[4] Their antiseptic properties were quickly recognized, revolutionizing medicine. The fusion of these two chemical classes—phenols and organosulfur compounds—gives rise to molecules like this compound, which possess a unique combination of properties stemming from both the hydroxyl and disulfide functionalities.
Physicochemical Properties
This compound is a symmetrical disulfide derivative with the chemical formula C₁₂H₁₀O₂S₂.[5] It is a colorless or slightly yellow crystalline solid.[5]
| Property | Value | Source |
| CAS Number | 21101-56-4 | [6] |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [5][6] |
| Molecular Weight | 250.34 g/mol | [6] |
| Melting Point | 89-93 °C (lit.) | [7][8] |
| Boiling Point | 437.3±30.0 °C (Predicted) | [8] |
| Density | 1.44±0.1 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in organic solvents like ethers, alcohols, and esters; insoluble in water. | [5] |
Synthesis and Mechanistic Insights
The primary and most established method for the synthesis of this compound involves the oxidation of its corresponding thiol precursor, 3-hydroxythiophenol.[7][9] A common and effective oxidizing agent for this transformation is ferric chloride (FeCl₃).[7][9]
Synthesis of the Precursor: 3-Hydroxythiophenol
The synthesis of 3-hydroxythiophenol itself can be achieved through various routes, often starting from more readily available precursors. A detailed protocol is essential for ensuring a high-purity final product.
Experimental Protocol: Synthesis of 3-Hydroxythiophenol
-
Materials: 3-Aminophenol, sodium nitrite, hydrochloric acid, potassium ethyl xanthate, diethyl ether, sodium hydroxide, ethanol.
-
Step 1: Diazotization of 3-Aminophenol: 3-Aminophenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Step 2: Xanthate Formation: The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate in water. The reaction mixture is stirred and allowed to warm to room temperature.
-
Step 3: Hydrolysis to Thiol: The resulting xanthate ester is hydrolyzed by heating with a solution of sodium hydroxide in ethanol.
-
Step 4: Purification: The reaction mixture is cooled, acidified, and extracted with diethyl ether. The organic layer is washed, dried, and the solvent is evaporated to yield 3-hydroxythiophenol.
Oxidation to this compound
The oxidation of 3-hydroxythiophenol to the disulfide is a straightforward process. The mechanism involves the one-electron oxidation of the thiolate anion to a thiyl radical, which then dimerizes to form the disulfide bond. Ferric chloride acts as the oxidizing agent in this reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-Hydroxythiophenol, ferric chloride, methanol, water.
-
Step 1: Dissolve 3-hydroxythiophenol in methanol.
-
Step 2: In a separate flask, prepare a solution of ferric chloride in water.
-
Step 3: Slowly add the ferric chloride solution to the 3-hydroxythiophenol solution with constant stirring.
-
Step 4: A precipitate of this compound will form.
-
Step 5: The precipitate is collected by filtration, washed with water to remove any remaining salts, and then dried.
-
Step 6: Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.
Caption: Workflow for the synthesis of this compound.
Applications and Mechanisms of Action
This compound has found applications in several fields, owing to the unique properties conferred by its phenolic and disulfide moieties.
Industrial Applications: Crosslinking in Rubber
One of the primary industrial uses of this compound is as a crosslinking agent in the vulcanization of rubber.[5] During vulcanization, the disulfide bond can be cleaved to form sulfur radicals, which then react with polymer chains to create cross-links. These cross-links are crucial for imparting strength, elasticity, and durability to the rubber.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 7. 3,3'-DIHYDROXYDIPHENYL DISULFIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 3,3 -Dihydroxydiphenyl disulfide 97 21101-56-4 [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In-Vitro Investigation of 3-[(3-Hydroxyphenyl)disulfanyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-Dihydroxydiphenyl disulfide, is a symmetrical disulfide-containing organic compound.[1][2][3] Its chemical structure, characterized by two hydroxyphenyl groups linked by a disulfide bridge, suggests potential for engaging in biological redox reactions. While its primary applications to date have been in chemical synthesis, such as in the preparation of bis-[3-(4-fluorobenzyloxy)-phenyl]-disulfide, its structural motifs hint at a broader utility in biological systems.[3][4] The presence of phenolic hydroxyl groups and a disulfide bond makes it a candidate for investigation in cellular contexts, particularly in studies involving oxidative stress, thiol-disulfide exchange, and enzyme modulation.[5][6][7]
These application notes provide a foundational guide for researchers initiating studies with this compound in cell culture. Given the limited published data on its biological activity, the following protocols are designed as a starting point for investigation, emphasizing preliminary cytotoxicity assessment and providing a general framework for cell-based assays.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for reference in experimental design.
| Property | Value | Reference |
| CAS Number | 21101-56-4 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [2][3] |
| Molecular Weight | 250.34 g/mol | [2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 89-93 °C | [2][3] |
| Solubility | Soluble in organic solvents like ethers, alcohols, and esters; insoluble in water. | [1] |
Hypothesized Mechanism of Action: Thiol-Disulfide Exchange
The disulfide bond is the most chemically reactive feature of this compound in a biological environment. It is hypothesized that this compound interacts with cells primarily through thiol-disulfide exchange reactions.[5][6] In this process, the disulfide bond of the compound can react with free thiol groups (-SH) present on cysteine residues within cellular proteins or small molecules like glutathione. This exchange results in the formation of a new, mixed disulfide between the compound and the cellular thiol, and the release of 3-hydroxythiophenol. This reaction can alter the structure and function of proteins, impacting signaling pathways, enzyme activity, and the overall cellular redox state.
Caption: Hypothesized thiol-disulfide exchange mechanism.
Protocol 1: Preparation of Stock Solutions
Due to its insolubility in water, a stock solution of this compound must be prepared in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a desired amount of this compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation Example: For a 10 mM stock solution with 5 mg of compound (MW = 250.34 g/mol ):
-
Moles = 0.005 g / 250.34 g/mol = 1.997 x 10⁻⁵ mol
-
Volume = 1.997 x 10⁻⁵ mol / 0.010 mol/L = 0.001997 L = 1.997 mL
-
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preliminary Cytotoxicity Assessment
Before investigating the biological effects of this compound, it is crucial to determine its cytotoxic concentration range in the cell line of interest. A dose-response experiment using a cell viability assay is recommended.
Caption: General workflow for cytotoxicity assessment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (typically 24 hours).
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (absorbance or fluorescence) using a plate reader. Normalize the data to the vehicle control and plot the cell viability (%) against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Suggested Concentration Range for Initial Screening:
| Concentration (µM) |
| 100 |
| 50 |
| 25 |
| 12.5 |
| 6.25 |
| 3.125 |
| 1.56 |
| 0.78 |
| 0.39 |
| 0 (Vehicle Control) |
General Protocol for Investigating Cellular Effects
Once a non-toxic concentration range is established, this general protocol can be adapted to study the specific effects of this compound on various cellular processes.
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) depending on the downstream application. Allow cells to adhere and reach the desired confluency.
-
Treatment: Treat the cells with a pre-determined, non-toxic concentration of this compound for a specified duration. Include a vehicle control in parallel.
-
Cell Harvesting and Lysis:
-
For protein analysis (Western blot): Wash cells with cold PBS and lyse with an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
For RNA analysis (RT-qPCR): Wash cells with PBS and lyse directly in the culture dish with a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
-
For microscopy: Grow and treat cells on sterile coverslips. Fix, permeabilize, and stain as required for the specific imaging experiment.
-
-
Downstream Analysis: Perform the desired downstream analysis, such as Western blotting for specific signaling proteins, RT-qPCR for gene expression changes, or immunofluorescence for protein localization.
Safety and Handling
This compound is classified as an irritant.[1][3] It may cause skin, eye, and respiratory system irritation.[1][4] Therefore, standard laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with plenty of water.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 4. 3,3′-ジヒドロキシジフェニルジスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide - Wikipedia [en.wikipedia.org]
- 7. What is Phenol used for? [synapse.patsnap.com]
Analytical methods for quantifying 3,3'-Dihydroxydiphenyl disulfide in samples
Abstract
This document provides detailed analytical methods for the quantification of 3,3'-Dihydroxydiphenyl disulfide in various sample matrices. 3,3'-Dihydroxydiphenyl disulfide is a symmetrical disulfide derivative used in organic synthesis and as a potential building block in pharmaceutical and materials science.[1][2] Accurate and precise quantification is crucial for quality control, stability studies, and research applications. This application note outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust method development and validation.
Introduction to 3,3'-Dihydroxydiphenyl disulfide
3,3'-Dihydroxydiphenyl disulfide, also known as bis(3-hydroxyphenyl) disulfide, is an organic compound with the chemical formula C12H10O2S2.[3][4] It is characterized by a disulfide bond linking two hydroxyphenyl groups. This structure imparts specific chemical properties that are leveraged in various applications, including as a crosslinking agent in the rubber industry and as an intermediate in the synthesis of more complex molecules.[3] The presence of phenolic hydroxyl groups and the disulfide linkage are key considerations in the development of analytical methodologies.
The accurate determination of 3,3'-Dihydroxydiphenyl disulfide concentration is essential for ensuring product purity, monitoring reaction kinetics, and assessing its stability under different conditions. The methods presented in this guide are based on established analytical principles and are tailored to the physicochemical properties of the analyte.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C12H10O2S2 | [1][4][5] |
| Molecular Weight | 250.34 g/mol | [1][4][5] |
| Appearance | Colorless or slightly yellow crystalline solid | [3] |
| Melting Point | 89-93 °C | [2][3][6] |
| Solubility | Soluble in organic solvents (ethers, alcohols, esters); insoluble in water. | [3] |
| CAS Number | 21101-56-4 | [1][2][4][6] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is a highly suitable method for the quantification of moderately polar compounds like 3,3'-Dihydroxydiphenyl disulfide due to its excellent resolution, sensitivity, and reproducibility. The phenolic nature of the analyte allows for sensitive detection using a UV detector.
Principle of HPLC-UV Analysis
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. 3,3'-Dihydroxydiphenyl disulfide, being moderately polar, will be retained on the column and can be eluted by a suitable mixture of organic solvent and water. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Proposed HPLC-UV Method
This protocol provides a starting point for method development and will likely require optimization for specific sample matrices.
Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (≥98%)
-
3,3'-Dihydroxydiphenyl disulfide reference standard
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and consistent retention times. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Elution Mode | Isocratic or Gradient | An initial isocratic elution with 60% B is a good starting point. A gradient may be necessary to elute interfering compounds from complex matrices. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | This can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection Wavelength | 254 nm | Phenolic compounds typically exhibit strong absorbance at this wavelength. A full UV scan of the standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water (Mobile Phase A) and 1 L of acetonitrile (Mobile Phase B). Degas the mobile phases before use.
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of 3,3'-Dihydroxydiphenyl disulfide reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the calibration standards, followed by the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3,3'-Dihydroxydiphenyl disulfide in the samples from the calibration curve.
References
- 1. 3,3′-Dihydroxydiphenyl disulfide (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. 3,3-Dihydroxy diphenyl disulfide - Amerigo Scientific [amerigoscientific.com]
- 6. 3,3 -Dihydroxydiphenyl disulfide 97 21101-56-4 [sigmaaldrich.com]
Application Notes & Protocols: Investigating 3,3'-Dihydroxydiphenyl Disulfide in Neurodegenerative Disease Research
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Rationale for Targeting Thiol-Disulfide Homeostasis in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature in many of these conditions is the misfolding and aggregation of specific proteins.[1][2] The cellular environment's redox state plays a critical role in maintaining protein homeostasis. Disruptions in this delicate balance, particularly in the thiol-disulfide exchange systems, are increasingly recognized as significant contributors to the pathogenesis of these devastating disorders.[2][3][4]
The protein disulfide isomerase (PDI) family of enzymes are central to proper protein folding within the endoplasmic reticulum (ER) by catalyzing the formation and isomerization of disulfide bonds.[3][4][5] In several neurodegenerative diseases, the expression of PDIs is altered, suggesting a cellular response to protein misfolding stress.[2][3] Furthermore, oxidative and nitrosative stress, common hallmarks of neurodegeneration, can lead to the S-nitrosylation of PDI, which inhibits its protective enzymatic activity and contributes to the accumulation of polyubiquitinated proteins.[5]
This intricate link between disulfide bonding, protein misfolding, and cellular stress provides a compelling rationale for exploring compounds that can modulate thiol-disulfide homeostasis as potential therapeutic agents. 3,3'-Dihydroxydiphenyl disulfide, a symmetrical disulfide derivative, presents an interesting chemical scaffold for such investigations.[6][7] Its disulfide bond could potentially interact with the cellular thiol-disulfide systems, while the hydroxyl groups on the phenyl rings suggest possible antioxidant activity.[8][9]
These application notes provide a comprehensive guide for researchers to explore the potential of 3,3'-Dihydroxydiphenyl disulfide in neurodegenerative disease models. The following sections detail its proposed mechanism of action, protocols for its evaluation, and guidelines for data interpretation.
Proposed Mechanism of Action of 3,3'-Dihydroxydiphenyl Disulfide
Based on its chemical structure and the known pathology of neurodegenerative diseases, we propose two primary mechanisms through which 3,3'-Dihydroxydiphenyl disulfide may exert neuroprotective effects. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.
Hypothesis 1: Antioxidant Activity and ROS Scavenging The phenolic hydroxyl groups in 3,3'-Dihydroxydiphenyl disulfide may act as hydrogen donors to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1]
Hypothesis 2: Modulation of Cellular Thiol-Disulfide Homeostasis The disulfide bond in 3,3'-Dihydroxydiphenyl disulfide could participate in thiol-disulfide exchange reactions with intracellular thiols like glutathione (GSH).[10][11] This could potentially restore depleted cellular thiol pools, which are crucial for buffering against oxidative stress and reactive aldehydes.[12]
The following diagram illustrates these proposed pathways:
Caption: Proposed neuroprotective mechanisms of 3,3'-Dihydroxydiphenyl disulfide.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 3,3'-Dihydroxydiphenyl disulfide is provided in the table below for easy reference during experimental planning.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀O₂S₂ | [8][13] |
| Molecular Weight | 250.34 g/mol | [6][8][13] |
| Appearance | Colorless or slightly yellow crystalline solid | [8] |
| Melting Point | 89-93 °C | [7][8][14] |
| Solubility | Soluble in organic solvents (ethers, alcohols, esters), insoluble in water | [8] |
| Purity | ≥97% (typical) | [7] |
| CAS Number | 21101-56-4 | [6][13] |
Handling and Storage: 3,3'-Dihydroxydiphenyl disulfide should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is irritating to the eyes, respiratory system, and skin.[8] Store in a cool, dry place away from strong oxidizing agents.[8] For cell culture experiments, prepare a concentrated stock solution in a suitable solvent like DMSO and dilute to the final working concentration in the culture medium.
Experimental Protocols
The following protocols are designed to systematically evaluate the potential of 3,3'-Dihydroxydiphenyl disulfide in the context of neurodegenerative disease research.
In Vitro Antioxidant Activity Assessment
This protocol assesses the direct radical-scavenging ability of the compound.
Protocol 4.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Preparation of Reagents:
-
Prepare a 100 µM solution of DPPH in methanol.
-
Prepare a series of concentrations of 3,3'-Dihydroxydiphenyl disulfide (e.g., 1, 10, 50, 100, 200 µM) in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each concentration of the test compound or control.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
-
Cell-Based Assays for Neuroprotection
These protocols utilize relevant neuronal cell models to assess the compound's ability to protect against neurotoxic insults.
Protocol 4.2.1: Cytotoxicity Assessment (MTT Assay)
This initial step is crucial to determine the non-toxic concentration range of the compound for subsequent cell-based experiments.
-
Cell Culture:
-
Plate a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 3,3'-Dihydroxydiphenyl disulfide (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control. Determine the maximum non-toxic concentration for use in subsequent experiments.
-
Protocol 4.2.2: Neuroprotection Against Oxidative Stress
This protocol evaluates the compound's ability to protect neuronal cells from oxidative damage induced by agents like H₂O₂ or 6-OHDA (a neurotoxin used to model Parkinson's disease).
-
Cell Culture and Pre-treatment:
-
Plate SH-SY5Y cells as in Protocol 4.2.1.
-
Pre-treat the cells with non-toxic concentrations of 3,3'-Dihydroxydiphenyl disulfide for 2-4 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined toxic concentration of H₂O₂ or 6-OHDA for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in Protocol 4.2.1.
-
-
Data Analysis:
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with 3,3'-Dihydroxydiphenyl disulfide to determine the protective effect.
-
Assessment of Anti-Aggregation Properties
This protocol investigates the compound's ability to inhibit the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta (Aβ) for Alzheimer's disease.
Protocol 4.3.1: Thioflavin T (ThT) Aggregation Assay
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide in a suitable solvent and dilute it to a final concentration of 10 µM in an appropriate buffer.
-
Prepare a 20 µM solution of Thioflavin T in the same buffer.
-
Prepare different concentrations of 3,3'-Dihydroxydiphenyl disulfide.
-
-
Assay Procedure:
-
In a 96-well plate, mix the Aβ peptide, ThT solution, and the test compound.
-
Incubate the plate at 37°C with intermittent shaking.
-
-
Data Acquisition:
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time (e.g., 24-48 hours) using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A reduction in the fluorescence signal in the presence of the compound indicates inhibition of Aβ aggregation.[15]
-
The following diagram outlines the experimental workflow for evaluating the compound:
Caption: A tiered workflow for the experimental evaluation of 3,3'-Dihydroxydiphenyl disulfide.
Data Interpretation and Next Steps
The results from these protocols will provide a foundational understanding of the potential of 3,3'-Dihydroxydiphenyl disulfide in neurodegenerative disease research.
-
Positive DPPH Assay Results: Indicate direct antioxidant properties, warranting further investigation into its ability to mitigate cellular oxidative stress.
-
Neuroprotection in Cell-Based Assays: Demonstrates a biologically relevant protective effect. The next steps would involve elucidating the specific pathways involved, such as measuring intracellular ROS levels or assessing mitochondrial function.
-
Inhibition of Protein Aggregation: Suggests a disease-modifying potential. Further studies could include electron microscopy to visualize the effect on fibril formation and testing in more complex models, such as primary neuronal cultures or animal models of neurodegeneration.[16][17][18][19]
Should initial results be promising, further investigations could involve synthesizing and testing derivatives of 3,3'-Dihydroxydiphenyl disulfide to optimize its activity and drug-like properties.[20][21]
Conclusion
While direct evidence for the application of 3,3'-Dihydroxydiphenyl disulfide in neurodegenerative disease research is currently limited, its chemical structure, coupled with the established role of thiol-disulfide systems in these pathologies, makes it a compound of interest. The protocols and conceptual framework provided here offer a robust starting point for researchers to systematically investigate its potential as a neuroprotective agent. This exploration could pave the way for the development of novel therapeutic strategies targeting the intricate interplay of oxidative stress and protein misfolding in neurodegeneration.
References
- 1. neuroscirn.org [neuroscirn.org]
- 2. Disulfide Bonding in Neurodegenerative Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein disulfide isomerases in neurodegeneration: from disease mechanisms to biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-nitrosylated protein-disulphide isomerase links protein misfolding to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3′-Dihydroxydiphenyl disulfide (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. 3,3′-二羟基二苯二硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. CAS 15015-57-3: BIS(4-HYDROXYPHENYL)DISULFIDE | CymitQuimica [cymitquimica.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 15. Alzheimer’s Disease Prevention through Natural Compounds: Cell-Free, In Vitro, and In Vivo Dissection of Hop (Humulus lupulus L.) Multitarget Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzforum.org [alzforum.org]
- 17. alzforum.org [alzforum.org]
- 18. criver.com [criver.com]
- 19. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Disulfides Based on Garlic Extract as Type III Secretion System Inhibitors against Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Experimental Design for Evaluating the Anti-inflammatory Effects of 3-[(3-Hydroxyphenyl)disulfanyl]phenol
Abstract
This document provides a detailed, multi-phase experimental framework for researchers, scientists, and drug development professionals to comprehensively assess the anti-inflammatory potential of the novel compound, 3-[(3-Hydroxyphenyl)disulfanyl]phenol. The guide outlines a logical progression from initial in vitro screening for cytotoxicity and efficacy to mechanistic studies on key inflammatory signaling pathways and ultimate validation in a well-established in vivo model. Each phase is supported by detailed, step-by-step protocols, principles of assay selection, and guidelines for data interpretation, ensuring a robust and scientifically rigorous evaluation.
Introduction and Scientific Rationale
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective and necessary component of healing, chronic or dysregulated inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3] The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]
The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical goal in pharmacology. This guide details a strategic workflow for evaluating this compound (herein referred to as "Test Compound"), a molecule of interest for its potential therapeutic properties. The experimental design is structured to first establish a safe therapeutic window, then confirm anti-inflammatory activity, elucidate the underlying mechanism of action, and finally, validate the findings in a preclinical animal model.
Overall Experimental Workflow
The proposed investigation follows a three-phase approach, designed to build a comprehensive data package for the Test Compound. This tiered strategy ensures that resources for more complex in vivo studies are committed only after promising and well-characterized in vitro activity has been established.
Figure 1: High-level experimental workflow.
Phase 1: In Vitro Efficacy and Safety Screening
Rationale: The initial phase focuses on a cell-based model to rapidly screen for biological activity and establish a safety profile. The RAW 264.7 murine macrophage cell line is an ideal model as macrophages are key players in the innate immune response.[5] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and reliably induces a strong inflammatory response, making it a standard tool for screening anti-inflammatory compounds.[6][7]
Step 1: Cytotoxicity Assessment using MTT Assay
Principle: Before assessing anti-inflammatory effects, it is critical to determine the concentration range at which the Test Compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[10]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10][12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading.
The results will identify the highest concentration of the Test Compound that does not significantly reduce cell viability (e.g., >95% viability). This is known as the maximum non-toxic concentration, which, along with lower concentrations, will be used for subsequent anti-inflammatory assays.
| Compound Conc. (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 0.850 | 100.0 |
| 1 | 0.845 | 99.4 |
| 10 | 0.833 | 98.0 |
| 25 | 0.812 | 95.5 |
| 50 | 0.650 | 76.5 |
| 100 | 0.320 | 37.6 |
Table 1: Representative data from an MTT cytotoxicity assay.
Step 2: In Vitro Anti-inflammatory Activity
Principle: Using the non-toxic concentrations identified above, the Test Compound's ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells will be evaluated. We will measure nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14]
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 × 10⁴ cells/well) and incubate for 24 hours. Pre-treat cells for 1 hour with non-toxic concentrations of the Test Compound or a positive control (e.g., L-NAME).
-
LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentrations.
-
Sample Collection: Use the cell culture supernatants collected from the same experiment described in Protocol 2.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific).[15][16]
-
Briefly, coat a 96-well plate with a capture antibody overnight.[17]
-
Block the plate to prevent non-specific binding.
-
Add standards and cell culture supernatants to the wells and incubate.[18]
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.[18]
-
Wash and add a substrate solution (e.g., TMB) to develop color.[16]
-
Stop the reaction with a stop solution and measure absorbance at 450 nm.[19]
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
A potent anti-inflammatory compound will show a dose-dependent reduction in the production of NO, TNF-α, and IL-6 in LPS-stimulated cells compared to the LPS-only control.
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 1.2 ± 0.3 | 25 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 4100 ± 250 | 2800 ± 180 |
| LPS + Test Compound (1 µM) | 42.1 ± 2.8 | 3850 ± 210 | 2650 ± 150 |
| LPS + Test Compound (10 µM) | 25.3 ± 1.9 | 2200 ± 160 | 1540 ± 110 |
| LPS + Test Compound (25 µM) | 10.5 ± 1.1 | 980 ± 95 | 720 ± 60 |
Table 2: Representative data for inflammatory mediator production.
Phase 2: Mechanistic Investigation
Rationale: Once anti-inflammatory activity is confirmed, the next step is to investigate how the compound works. The NF-κB and MAPK signaling cascades are primary targets for many anti-inflammatory drugs.[20] LPS activates these pathways, leading to the transcription of inflammatory genes. We will use Western blotting to examine whether the Test Compound inhibits the activation (phosphorylation) of key proteins in these pathways, specifically p65 (a subunit of NF-κB) and p38 MAPK.[2][21]
Key Inflammatory Signaling Pathways
Figure 2: Simplified NF-κB signaling pathway.
Figure 3: Simplified p38 MAPK signaling pathway.
Protocol 4: Western Blot Analysis
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the Test Compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes), as signaling events are rapid.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Interpretation: A reduction in the ratio of phosphorylated p65 to total p65 or phosphorylated p38 to total p38 in the compound-treated groups would strongly suggest that the Test Compound exerts its anti-inflammatory effects by inhibiting the NF-κB and/or MAPK pathways.
Phase 3: In Vivo Model of Acute Inflammation
Rationale: While in vitro data is essential, demonstrating efficacy in a whole-organism model is a critical step in drug development.[22][23] The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[24][25] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response characterized by measurable swelling (edema).[26]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimate the animals for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is the 0-hour reading).
-
Drug Administration: Administer the vehicle, Test Compound, or positive control orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[24][26]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[29]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] × 100
-
The vehicle control group should show a time-dependent increase in paw volume, typically peaking around 3-4 hours post-carrageenan injection.[26] A significant reduction in paw volume in the groups treated with the Test Compound, comparable to or better than the positive control, would confirm its potent in vivo anti-inflammatory activity.
| Treatment Group | Mean Paw Volume Increase (mL) at 3 hours | % Inhibition |
| Vehicle Control | 0.85 ± 0.07 | - |
| Test Compound (25 mg/kg) | 0.51 ± 0.05 | 40.0% |
| Test Compound (50 mg/kg) | 0.32 ± 0.04 | 62.4% |
| Celecoxib (10 mg/kg) | 0.38 ± 0.06* | 55.3% |
Table 3: Representative data from the carrageenan-induced paw edema model. Data are mean ± SEM. *p < 0.05 compared to Vehicle Control.
Conclusion
This comprehensive experimental guide provides a robust, logical, and well-validated framework for assessing the anti-inflammatory properties of this compound. By systematically progressing from in vitro cytotoxicity and efficacy screening to mechanistic pathway analysis and culminating in in vivo validation, researchers can build a high-quality data package. This structured approach not only characterizes the compound's therapeutic potential but also provides critical insights into its mechanism of action, laying a solid foundation for further preclinical and clinical development.
References
- 1. purformhealth.com [purformhealth.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 21. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. Celecoxib - Wikipedia [en.wikipedia.org]
- 28. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 3-[(3-Hydroxyphenyl)disulfanyl]phenol Stock Solutions
Document ID: ANP-2026-01-C12H10O2S2
For Research Use Only (RUO)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 3-[(3-Hydroxyphenyl)disulfanyl]phenol (also known as 3,3'-Dithiodiphenol). Due to the absence of extensive published data on the solubility and solution stability of this specific compound, this guide synthesizes information from safety data sheets of structurally related molecules, fundamental chemical principles, and established laboratory best practices. The protocols outlined herein are designed to be self-validating, emphasizing preliminary solubility testing and providing recommendations for ensuring the integrity and reproducibility of experimental results.
Introduction: Compound Profile and Scientific Context
This compound is a symmetrical disulfide-containing phenol derivative. Its structure, featuring two phenolic rings linked by a disulfide bridge, suggests potential applications in areas such as antioxidant research, polymer chemistry, and as a precursor for the synthesis of more complex molecules. The disulfide bond can be susceptible to reduction, while the phenolic hydroxyl groups can participate in hydrogen bonding and act as antioxidants. Understanding the proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible downstream results.
Key Chemical Properties:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 3,3'-Dithiodiphenol, Bis(3-hydroxyphenyl) disulfide | [1] |
| CAS Number | 21101-56-4 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [2] |
| Molecular Weight | 250.34 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 89-93 °C | [1][3] |
Safety, Handling, and Storage
-
Hazard Identification: Causes skin irritation and is expected to cause serious eye damage[4]. May be harmful if swallowed or inhaled, and may cause respiratory irritation[5][6].
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling[4].
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary for larger quantities[4][7].
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols[5].
-
Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases[6][7].
Rationale for Solvent Selection
The selection of an appropriate solvent is critical for preparing a stable and usable stock solution. Based on the chemical structure of this compound, which contains both polar phenolic hydroxyl groups and a less polar diphenyl disulfide backbone, a polar aprotic solvent is recommended.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent choice for dissolving a wide range of organic molecules. The structurally related compound thiophenol is known to be soluble in DMSO[8]. It is anticipated that this compound will also exhibit good solubility in this solvent.
-
Ethanol and Methanol: While potentially viable, the solubility in alcohols may be lower than in DMSO. A preliminary small-scale solubility test is highly recommended if these solvents are preferred for experimental reasons.
It is crucial to note that the final concentration of the chosen organic solvent in your experimental system should be kept to a minimum (typically <0.5%) and a vehicle control should always be included in your assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE) as specified in Section 2
Calculation of Mass
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mmol/L * Volume (L) * 250.34 g/mol * 1000 mg/g
Example Calculation for 1 mL of 10 mM Stock Solution:
Mass (mg) = 0.010 mol/L * 0.001 L * 250.34 g/mol * 1000 mg/g = 2.50 mg
Table for Quick Reference:
| Desired Volume | Mass of Compound to Weigh |
| 1 mL | 2.50 mg |
| 5 mL | 12.52 mg |
| 10 mL | 25.03 mg |
Step-by-Step Protocol
-
Preparation: Don all necessary PPE and perform all subsequent steps in a chemical fume hood.
-
Weighing: Carefully weigh the calculated mass of this compound using an analytical balance. Tare a clean microcentrifuge tube or vial and add the solid compound directly into the container.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the container with the weighed compound.
-
Dissolution: Tightly cap the container and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution at -20°C in a desiccated, dark environment. For long-term storage, consider aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Solution Stability and Validation
As there is no published data on the long-term stability of this compound in solution, the following best practices are recommended:
-
Short-Term Storage: For daily use, the stock solution can be kept at 4°C for a limited period (up to one week), protected from light.
-
Long-Term Storage: For storage longer than one week, -20°C is recommended. For extended periods (months), storage at -80°C may provide better stability.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or insolubility. If any changes are observed, the solution should be discarded.
The following diagram illustrates the recommended workflow for preparing and using the stock solution:
Caption: Workflow for stock solution preparation and use.
Conclusion
This application note provides a detailed, safety-conscious protocol for the preparation of a 10 mM stock solution of this compound. By adhering to these guidelines, researchers can confidently prepare stock solutions that will yield reliable and reproducible results in their downstream applications. Given the limited data on this specific compound, careful observation and adherence to best laboratory practices are paramount.
References
- 1. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 3,3'-DIHYDROXYDIPHENYL DISULFIDE CAS#: 21101-56-4 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 108-98-5 CAS MSDS (Thiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Potential Utility of 3,3'-Dihydroxydiphenyl Disulfide in Elucidating Cellular Oxidative Stress: Application Notes and Future Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal factor in the pathogenesis of numerous diseases. The intricate network of cellular redox signaling pathways necessitates the development and characterization of novel chemical tools to dissect these complex processes. 3,3'-Dihydroxydiphenyl disulfide, also known as bis(3-hydroxyphenyl) disulfide, is a symmetrical disulfide derivative with the chemical formula S₂(C₆H₄OH)₂.[1][2] While its primary applications have been in materials science and as a synthetic intermediate, its chemical structure—possessing both a reactive disulfide bond and phenolic hydroxyl groups—suggests a compelling, yet underexplored, potential as a modulator of cellular redox environments.
This document provides a theoretical framework and proposed experimental protocols for utilizing 3,3'-Dihydroxydiphenyl disulfide to investigate oxidative stress. It is imperative to note that while the foundational principles are grounded in established redox biochemistry, the specific application of this compound in oxidative stress research is an emerging area, and the following protocols should be considered as a starting point for investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3,3'-Dihydroxydiphenyl disulfide is fundamental to its application in biological systems.
| Property | Value | Reference |
| CAS Number | 21101-56-4 | [1][3] |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [3][4] |
| Molecular Weight | 250.34 g/mol | [3][4] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 89-93 °C | [4] |
| Solubility | Soluble in organic solvents such as ethers, alcohols, and esters; insoluble in water. | [3] |
| Synonyms | Bis(3-hydroxyphenyl) disulfide, 3,3'-Dithiodiphenol | [4] |
Hypothesized Mechanism of Action in a Cellular Context
The bifunctional nature of 3,3'-Dihydroxydiphenyl disulfide—a disulfide bridge susceptible to thiol-disulfide exchange and phenolic hydroxyl groups with potential antioxidant properties—suggests a multifaceted interaction with cellular redox systems.
Thiol-Disulfide Exchange and Induction of Disulfide Stress
The disulfide bond is a key functional group that can readily undergo thiol-disulfide exchange reactions with endogenous thiols, most notably glutathione (GSH), the most abundant non-protein thiol in cells. This interaction is hypothesized to be a primary mechanism by which 3,3'-Dihydroxydiphenyl disulfide could perturb the cellular redox state.
The reaction with GSH would lead to the formation of a mixed disulfide and the release of 3-mercaptophenol. This consumption of GSH would alter the GSH/GSSG ratio, a critical determinant of the cellular redox environment. A significant decrease in this ratio can lead to a condition known as "disulfide stress," which is a component of oxidative stress.[5] This can, in turn, impact the function of numerous proteins and signaling pathways that are regulated by the thiol-disulfide status of their cysteine residues.
Hypothesized thiol-disulfide exchange pathway.
Potential for Redox Cycling and ROS Generation
While the phenolic hydroxyl groups could confer some antioxidant activity through hydrogen donation, the metabolic products, such as 3-mercaptophenol, could be susceptible to oxidation, potentially leading to the generation of reactive oxygen species. This redox cycling could further contribute to oxidative stress. The precise nature of this activity—whether the compound acts as a net pro-oxidant or antioxidant—would likely be context-dependent, influenced by factors such as its concentration and the specific cellular environment.
Potential for ROS generation via redox cycling.
Proposed Experimental Protocols
The following protocols are designed to investigate the hypothesized effects of 3,3'-Dihydroxydiphenyl disulfide on cellular oxidative stress.
Protocol 1: Assessment of Cellular Viability and Cytotoxicity
Objective: To determine the concentration-dependent effect of 3,3'-Dihydroxydiphenyl disulfide on cell viability.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
3,3'-Dihydroxydiphenyl disulfide (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of 3,3'-Dihydroxydiphenyl disulfide in a complete culture medium. A wide concentration range should be tested (e.g., 1 µM to 100 µM).
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 24, 48 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Glutathione Levels
Objective: To quantify the impact of 3,3'-Dihydroxydiphenyl disulfide on the intracellular GSH/GSSG ratio.
Materials:
-
Cell line of interest
-
3,3'-Dihydroxydiphenyl disulfide
-
Commercially available GSH/GSSG assay kit (e.g., based on DTNB reduction)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Treat cells with various concentrations of 3,3'-Dihydroxydiphenyl disulfide for a specified time.
-
Harvest the cells and prepare cell lysates according to the assay kit protocol.
-
Perform the GSH and GSSG measurement following the manufacturer's instructions.
-
Calculate the GSH/GSSG ratio for each treatment condition.
Protocol 3: Detection of Intracellular Reactive Oxygen Species
Objective: To determine if 3,3'-Dihydroxydiphenyl disulfide induces the generation of intracellular ROS.
Materials:
-
Cell line of interest
-
3,3'-Dihydroxydiphenyl disulfide
-
Fluorescent ROS probe (e.g., DCFDA, DHE)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with 3,3'-Dihydroxydiphenyl disulfide for a relevant time period.
-
Load the cells with the fluorescent ROS probe according to the manufacturer's protocol.
-
Wash the cells to remove the excess probe.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Compare the fluorescence levels in treated cells to vehicle-treated and positive control cells.
Protocol 4: Analysis of Antioxidant Enzyme Activity
Objective: To investigate the effect of 3,3'-Dihydroxydiphenyl disulfide on the activity of key antioxidant enzymes.
Materials:
-
Cell line of interest
-
3,3'-Dihydroxydiphenyl disulfide
-
Assay kits for antioxidant enzymes (e.g., catalase, superoxide dismutase, glutathione peroxidase)
-
Cell lysis buffer
-
Spectrophotometer
Procedure:
-
Treat cells with 3,3'-Dihydroxydiphenyl disulfide.
-
Prepare cell lysates.
-
Measure the activity of catalase, superoxide dismutase, and glutathione peroxidase using the respective assay kits.
-
Normalize the enzyme activity to the total protein concentration in the lysate.
Conclusion and Future Directions
3,3'-Dihydroxydiphenyl disulfide presents an intriguing, yet uncharacterized, molecular scaffold for the study of oxidative stress. Its disulfide linkage offers a direct route to modulate the cellular thiol pool, while its phenolic nature adds another layer of potential redox activity. The proposed protocols provide a foundational framework for researchers to begin to elucidate the biological effects of this compound. Future studies should aim to identify the specific protein targets of 3,3'-Dihydroxydiphenyl disulfide-induced disulfide stress and to explore its potential therapeutic or toxicological implications in models of diseases associated with oxidative stress.
References
- 1. 3,3′-Dihydroxydiphenyl disulfide (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 5. Monitoring the Disulfide Bonds of Folding Isomers of Synthetic CTX A3 Polypeptide Using MS-Based Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Phenolic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Crucial Question of Bioavailability
Phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3][4] However, the mere presence of these compounds in a food or natural product does not guarantee their physiological activity. The key determinant of their efficacy is bioavailability , which refers to the fraction of an ingested compound that reaches the systemic circulation and is available to exert its effects on target tissues.[1][4][5][6] Assessing the bioavailability of phenolic compounds is a complex but essential undertaking in the fields of nutrition, pharmacology, and drug development. Many polyphenols exhibit low absorption rates and are extensively metabolized, resulting in significantly reduced bioavailability.[7]
This guide provides a comprehensive overview of the state-of-the-art techniques used to evaluate the bioavailability of phenolic compounds. It is designed to offer not just protocols, but also the scientific rationale behind the experimental choices, empowering researchers to design and execute robust and meaningful studies. We will explore a multi-faceted approach, integrating in vitro, in vivo, and in silico models to paint a complete picture of a phenolic compound's journey through the body.
Section 1: In Vitro Models - Simulating the Digestive Journey
In vitro models offer a cost-effective and high-throughput means to screen the bioaccessibility of phenolic compounds, which is the amount of a compound released from its food matrix and available for absorption.[8] These models mimic the physiological conditions of the gastrointestinal (GI) tract.
Simulated Gastrointestinal Digestion
This technique simulates the enzymatic and pH changes that occur in the mouth, stomach, and small intestine.[8][9] The stability and release of phenolic compounds from the food matrix are assessed at each stage.[9]
Rationale: The chemical structure of phenolic compounds can be significantly altered during digestion, affecting their solubility and potential for absorption.[9] For instance, the acidic environment of the stomach and the enzymatic activity in the small intestine can lead to hydrolysis of glycosylated polyphenols, releasing their aglycones which may be more readily absorbed.[10]
Protocol 1: Static In Vitro Gastrointestinal Digestion
This protocol is adapted from standardized methods to provide a reproducible system for assessing bioaccessibility.[11]
Materials:
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
α-amylase, pepsin, pancreatin, bile salts
-
pH meter, incubator shaker
Procedure:
-
Oral Phase:
-
Homogenize the food sample containing the phenolic compound.
-
Mix the homogenate with SSF containing α-amylase.
-
Incubate at 37°C for 2-5 minutes with gentle agitation to simulate mastication.
-
-
Gastric Phase:
-
Add SGF containing pepsin to the oral bolus.
-
Adjust the pH to 2.0-3.0 with HCl.
-
Incubate at 37°C for 2 hours with continuous gentle agitation.
-
-
Intestinal Phase:
-
Add SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to 6.5-7.0 with NaHCO₃.
-
Incubate at 37°C for 2-3 hours with continuous agitation.
-
-
Sample Analysis:
-
At the end of each phase, collect an aliquot of the digestate.
-
Centrifuge to separate the soluble (bioaccessible) fraction from the insoluble residue.
-
Analyze the supernatant for the concentration of the phenolic compound and its metabolites using techniques like HPLC or LC-MS/MS.
-
Cell Culture Models for Intestinal Absorption
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal absorption of compounds.[12][13] When cultured, these cells differentiate to form a monolayer of polarized enterocytes with a brush border, mimicking the intestinal epithelium.[12]
Rationale: This model allows for the investigation of transport mechanisms (passive diffusion, active transport) and the potential for efflux of phenolic compounds and their metabolites.[7][12][14] The apparent permeability coefficient (Papp) is a key parameter derived from this model to classify the absorption potential of a compound.[7][13]
Protocol 2: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (polycarbonate membrane)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test phenolic compound
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation into a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test phenolic compound (dissolved in HBSS) to the apical (AP) side (representing the intestinal lumen).
-
Add fresh HBSS to the basolateral (BL) side (representing the bloodstream).
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and fresh HBSS from the AP side.
-
-
Sample Analysis:
-
Analyze the concentration of the phenolic compound in the collected samples using HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio (Optional):
-
To investigate active efflux, perform the transport experiment in the reverse direction (BL to AP).
-
Calculate the efflux ratio (ER) as the ratio of Papp (BL→AP) to Papp (AP→BL). An ER greater than 2 suggests significant efflux.[7]
-
| Parameter | Interpretation for Phenolic Compounds |
| Papp (AP→BL) | High Papp values (>10 x 10⁻⁶ cm/s) suggest good absorption.[13] |
| Efflux Ratio (ER) | An ER > 2 indicates that the compound is actively pumped out of the cell, reducing its net absorption.[7] |
| Metabolite Identification | Analysis of both AP and BL compartments can reveal intestinal metabolism (e.g., glucuronidation, sulfation). |
Table 1: Key parameters from the Caco-2 cell permeability assay.
Section 2: In Vivo Models - The Whole Organism Perspective
In vivo studies in animal models and humans are the gold standard for determining the true bioavailability of phenolic compounds, as they account for the complex interplay of absorption, distribution, metabolism, and excretion (ADME).
Animal Studies
Rodent models (rats and mice) are commonly used to investigate the pharmacokinetics of phenolic compounds.[3][15] These studies provide valuable data on plasma concentration-time profiles, tissue distribution, and metabolite identification.
Rationale: Animal models allow for invasive sampling (e.g., blood, tissues, bile) that is not feasible in humans, providing a more detailed understanding of the metabolic fate of the compound.[15]
Protocol 3: Pharmacokinetic Study in Rats
Materials:
-
Sprague-Dawley or Wistar rats
-
Test phenolic compound
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation (HPLC, LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single oral dose of the phenolic compound to fasted rats via gavage.
-
Include a control group receiving the vehicle only.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
-
Urine and Feces Collection:
-
House the rats in metabolic cages for 24-48 hours to collect urine and feces.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½).
-
Human Clinical Trials
Human studies are essential to confirm the bioavailability and potential health effects of phenolic compounds in the target population.[21][22] These trials are typically designed as randomized, controlled, crossover studies.[23]
Rationale: Human physiology and metabolism can differ from animal models, making human trials crucial for translating preclinical findings.[24] These studies provide the most relevant data for establishing dietary recommendations and therapeutic applications.
Protocol 4: Human Bioavailability Study (Crossover Design)
Ethical Considerations: All human studies must be approved by an institutional review board (IRB) and conducted in accordance with the Declaration of Helsinki. Informed consent must be obtained from all participants.
Procedure:
-
Study Design:
-
Recruit healthy volunteers.
-
In a randomized order, provide each participant with the test product (containing the phenolic compound) and a placebo, with a washout period in between.
-
-
Intervention:
-
Participants consume a standardized meal with either the test product or the placebo after an overnight fast.
-
-
Sample Collection:
-
Collect blood and urine samples at baseline and at multiple time points post-consumption (e.g., up to 24-48 hours).[19]
-
-
Sample Analysis:
-
Data Analysis:
-
Determine the pharmacokinetic parameters for each participant after consuming the test product.
-
Compare the results to the placebo arm to account for background levels of the compounds.
-
Section 3: In Silico Models - Predicting Bioavailability
In silico or computational approaches are increasingly used to predict the ADME properties of compounds, including phenolic compounds.[25][26] These methods can help prioritize candidates for further in vitro and in vivo testing.
Rationale: Computational models can rapidly screen large libraries of compounds, saving time and resources. They can also provide insights into the structural features that influence bioavailability.
Key In Silico Approaches:
-
Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of a compound with its biological activity, including absorption and metabolism.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: These models simulate the ADME processes in different organs and tissues, providing a more holistic prediction of bioavailability.
-
Molecular Docking: This technique predicts the binding affinity of a phenolic compound to transport proteins and metabolic enzymes, offering insights into its absorption and metabolism.[27]
Lipinski's Rule of Five: A commonly used guideline to predict the oral bioavailability of a compound. It states that a compound is more likely to be orally bioavailable if it has:
-
A molecular weight less than 500 Daltons[28]
-
No more than 5 hydrogen bond donors[28]
-
No more than 10 hydrogen bond acceptors[28]
-
An octanol-water partition coefficient (log P) not greater than 5
While a useful starting point, many bioactive phenolic compounds do not strictly adhere to these rules, highlighting the need for more sophisticated predictive models.[28]
Conclusion: An Integrated Approach for a Complete Picture
The assessment of phenolic compound bioavailability is not a one-size-fits-all endeavor. A comprehensive and reliable evaluation requires an integrated approach that leverages the strengths of in vitro, in vivo, and in silico methods. In vitro models provide a rapid and ethical means for initial screening of bioaccessibility and intestinal permeability. In vivo studies in animals and humans offer the definitive measure of bioavailability and metabolic fate in a complex biological system. In silico tools can accelerate the discovery process by predicting the bioavailability of novel compounds. By combining these techniques, researchers can gain a thorough understanding of how phenolic compounds are processed by the body, paving the way for the development of more effective functional foods, nutraceuticals, and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. alanrevista.org [alanrevista.org]
- 3. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioaccessibility and bioavailability of phenolic compounds | Journal of Food Bioactives [isnff-jfb.com]
- 5. Bioavailability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of the Polyphenols: Status and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring absorption indices for a variety of polyphenols through Caco-2 cell model: insights from permeability studies and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. In Vitro Digestion of Polyphenolic Compounds and the Antioxidant Activity of Acorn Flour and Pasta Enriched with Acorn Flour [mdpi.com]
- 10. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans | MDPI [mdpi.com]
- 11. The Impact of In Vitro Digestion on the Polyphenol Content and Antioxidant Activity of Spanish Ciders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cocoa polyphenols are absorbed in Caco-2 cell model of intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Dietary Phenolic Compounds and Vitamin E Bioavailability Model studies in rats and humans | Semantic Scholar [semanticscholar.org]
- 16. Phenolic acid concentrations in plasma and urine from men consuming green or black tea and potential chemopreventive properties for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Phenolic Metabolites in Human Plasma and Urine After Mango Consumption (P06-021-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Review of Registered Clinical Trials on Dietary (Poly)Phenols: Past Efforts and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. polyphenolresearch.com [polyphenolresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In silico analysis of dietary polyphenols and their gut microbial metabolites suggest inhibition of SARS-CoV-2 infection, replication, and host inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The big challenges in polyphenols: Providing credible evidence and a quality supply chain [nutraingredients.com]
Application Notes and Protocols for Characterizing the Bioactivity of 3-[(3-Hydroxyphenyl)disulfanyl]phenol
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Unveiling the Bioactivity of a Bifunctional Molecule
3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dithiodiphenol, presents a compelling subject for bioactivity screening due to its unique chemical architecture. The molecule incorporates two key functional motifs: phenolic hydroxyl groups and a disulfide bond. Phenolic compounds are a well-established class of antioxidants, capable of scavenging free radicals and modulating cellular signaling pathways. The disulfide linkage, conversely, suggests a potential role in redox-sensitive processes, including the modulation of enzymatic activity through thiol-disulfide exchange reactions.
This guide provides a structured, multi-tiered strategy for the systematic evaluation of 3,3'-dithiodiphenol's biological activity. We will progress from foundational physicochemical characterization and broad-spectrum antioxidant screening to more targeted enzymatic and cell-based assays. The protocols detailed herein are designed to be self-validating and are supported by established scientific principles, providing a robust framework for elucidating the compound's mechanism of action.
Part 1: Foundational Characterization and Antioxidant Potential
A thorough understanding of a compound's fundamental properties is a prerequisite for meaningful biological investigation. This initial phase focuses on confirming the identity and purity of 3,3'-dithiodiphenol and assessing its general antioxidant capacity, a likely activity given its phenolic nature.
Physicochemical Properties Summary
A summary of the key physicochemical properties of 3,3'-dithiodiphenol is presented below. These parameters are crucial for sample handling, solvent selection, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S₂ | ECHEMI[1] |
| Molecular Weight | 250.34 g/mol | ECHEMI[1] |
| Melting Point | 89-93 °C | ECHEMI[1] |
| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, ethanol) |
Workflow for Initial Bioactivity Screening
The following workflow outlines the initial steps to characterize the antioxidant and thiol-disulfide properties of 3,3'-dithiodiphenol.
Caption: Initial screening workflow for 3,3'-dithiodiphenol.
Protocol: Total Phenolic Content (Folin-Ciocalteu Assay)
Principle: The Folin-Ciocalteu method is a colorimetric assay that measures the total phenolic content of a sample. The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to produce a blue-colored complex. The intensity of the blue color, measured spectrophotometrically, is proportional to the total phenolic content.[2][3]
Materials:
-
3,3'-dithiodiphenol
-
Folin-Ciocalteu reagent
-
Gallic acid (for standard curve)
-
Sodium carbonate (Na₂CO₃) solution (20% w/v)
-
Methanol or other suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of gallic acid (1 mg/mL) in methanol.
-
Create a series of dilutions ranging from 10 to 500 µg/mL.
-
-
Sample Preparation:
-
Prepare a stock solution of 3,3'-dithiodiphenol (1 mg/mL) in a suitable solvent.
-
Prepare several dilutions of the stock solution.
-
-
Assay:
-
To 100 µL of each standard or sample dilution, add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
-
Mix and incubate for 5 minutes at room temperature.
-
Add 400 µL of 20% sodium carbonate solution and mix well.
-
Incubate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 765 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the gallic acid standards against their concentrations.
-
Determine the total phenolic content of the 3,3'-dithiodiphenol samples from the standard curve and express the results as mg of gallic acid equivalents (GAE) per gram of compound.
-
Protocol: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of antioxidants.[4][5] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
3,3'-dithiodiphenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (for positive control)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.
-
-
Sample and Control Preparation:
-
Prepare a stock solution of 3,3'-dithiodiphenol and a positive control (ascorbic acid or Trolox) in methanol.
-
Create a series of dilutions for each.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each sample or control dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control containing only methanol and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.
-
Protocol: Thiol-Disulfide Reactivity (Ellman's Assay)
Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl (thiol) groups.[6] The disulfide bond in 3,3'-dithiodiphenol can be reduced to two free thiol groups. This assay will indirectly measure the disulfide content by quantifying the thiols produced after reduction.
Materials:
-
3,3'-dithiodiphenol
-
Ellman's reagent (DTNB)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent
-
Cysteine or glutathione (for standard curve)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of cysteine or glutathione in the reaction buffer.
-
Create a series of dilutions.
-
-
Sample Preparation and Reduction:
-
Prepare a stock solution of 3,3'-dithiodiphenol in a suitable solvent.
-
To a known concentration of the compound, add a reducing agent (e.g., DTT or TCEP) and incubate to reduce the disulfide bond.
-
-
Assay:
-
Add 50 µL of the DTNB solution (4 mg/mL in reaction buffer) to 250 µL of each standard or reduced sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Construct a standard curve of absorbance versus thiol concentration.
-
Determine the concentration of free thiols in the reduced sample from the standard curve.
-
Relate the thiol concentration back to the initial concentration of 3,3'-dithiodiphenol to confirm the presence of a reducible disulfide bond.
-
Part 2: Probing for Specific Enzymatic Inhibition
The presence of a disulfide bond in 3,3'-dithiodiphenol suggests its potential to interact with enzymes that have reactive cysteine residues in their active sites, such as thioredoxin reductase (TrxR) and protein disulfide isomerase (PDI). These enzymes are crucial for maintaining cellular redox homeostasis and protein folding, and their inhibition is a target for various therapeutic areas.
Rationale for Targeting Thiol-Dependent Enzymes
Caption: Rationale for investigating enzyme inhibition.
Protocol: Thioredoxin Reductase (TrxR) Inhibition Assay
Principle: TrxR is a key enzyme in the thioredoxin system, which reduces thioredoxin at the expense of NADPH. The activity of TrxR can be measured by monitoring the reduction of DTNB by NADPH, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB).[7][8] A decrease in the rate of TNB formation in the presence of 3,3'-dithiodiphenol indicates inhibition of TrxR.
Materials:
-
3,3'-dithiodiphenol
-
Recombinant human thioredoxin reductase 1 (TrxR1)
-
NADPH
-
DTNB
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
Auranofin (positive control inhibitor)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of TrxR1, NADPH, DTNB, 3,3'-dithiodiphenol, and auranofin in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add assay buffer, NADPH, and various concentrations of 3,3'-dithiodiphenol or auranofin.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding TrxR1.
-
Immediately add DTNB and monitor the increase in absorbance at 412 nm over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of the compound.
-
Calculate the IC₅₀ value for TrxR inhibition.
-
Protocol: Protein Disulfide Isomerase (PDI) Inhibition Assay
Principle: PDI catalyzes the formation and rearrangement of disulfide bonds in proteins. A common assay for PDI activity is the insulin turbidity assay. PDI reduces the disulfide bonds in insulin, causing the B-chain to precipitate, which can be measured as an increase in turbidity at 650 nm.[9][10] Inhibition of PDI will result in a decreased rate of insulin aggregation.
Materials:
-
3,3'-dithiodiphenol
-
Recombinant human PDI
-
Insulin
-
DTT
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
Known PDI inhibitor (e.g., bacitracin, though its specificity is debated)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of PDI, insulin, DTT, 3,3'-dithiodiphenol, and a control inhibitor in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add assay buffer, insulin, and various concentrations of 3,3'-dithiodiphenol or the control inhibitor.
-
Add PDI and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding DTT.
-
Monitor the increase in absorbance at 650 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition and the IC₅₀ value for PDI inhibition.
-
Part 3: Cellular Activity and Cytotoxicity Assessment
After identifying potential biochemical activities, it is crucial to assess the effects of 3,3'-dithiodiphenol in a cellular context. This includes evaluating its cytotoxicity to determine a suitable concentration range for further cell-based assays and investigating its potential to induce apoptosis.
Workflow for Cellular Assays
Caption: Workflow for cellular activity assessment.
Protocol: Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
3,3'-dithiodiphenol
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 3,3'-dithiodiphenol for 24, 48, or 72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value for cytotoxicity.
-
Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle: Caspases are a family of proteases that are key mediators of apoptosis. The Caspase-Glo® 3/7 assay provides a proluminescent caspase-3/7 substrate in a reagent optimized for caspase activity, luciferase activity, and cell lysis.[4][6] Cleavage of the substrate by caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
3,3'-dithiodiphenol
-
Human cancer cell line
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with 3,3'-dithiodiphenol at concentrations around its cytotoxic IC₅₀ for a specified time (e.g., 6, 12, or 24 hours).
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Compare the luminescence signal of treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.
-
Conclusion and Future Directions
This comprehensive guide provides a systematic approach to characterizing the biological activity of this compound. By following these protocols, researchers can obtain a detailed profile of the compound's antioxidant potential, its ability to inhibit key redox-regulating enzymes, and its effects on cell viability and apoptosis. The data generated will provide a solid foundation for further mechanistic studies and potential therapeutic development.
References
- 1. Small Molecule Inhibition of Protein Disulfide Isomerase in Neuroblastoma Cells Induces an Oxidative Stress Response and Apoptosis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Degradation pathways of 3-[(3-Hydroxyphenyl)disulfanyl]phenol under experimental conditions
Welcome to the technical support center for 3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dihydroxydiphenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we will explore its stability under various experimental conditions and provide practical solutions to common challenges.
Introduction: Understanding the Stability of this compound
This compound is a molecule that incorporates both phenolic hydroxyl groups and a disulfide linkage. This unique combination of functional groups dictates its chemical reactivity and susceptibility to degradation. The disulfide bond is known to be sensitive to redox conditions, while the phenolic rings can be targets for oxidation and other modifications.[1] A thorough understanding of its stability is crucial for accurate experimental design, data interpretation, and the development of stable formulations.
This guide is structured to address potential issues you may encounter during your research, offering explanations grounded in chemical principles and providing actionable protocols.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The two primary functional groups prone to degradation are the disulfide bond (-S-S-) and the phenolic hydroxyl groups (-OH) on the aromatic rings. The disulfide bond is susceptible to both reduction and oxidation, leading to bond cleavage. The phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinone-like structures and polymerization.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent photo-oxidation and reactions with atmospheric oxygen and moisture. For long-term storage, keeping the compound at -20°C or below is advisable.
Q3: Can I use buffers containing phosphates or metals with this compound?
A3: Caution is advised when using buffers containing certain metal ions, as they can catalyze the oxidation of both the disulfide bond and the phenolic hydroxyl groups.[1] Phosphate buffers are generally acceptable, but it is crucial to ensure they are free of contaminating metal ions. Always use high-purity reagents and deionized water for buffer preparation.
Q4: Is this compound sensitive to light?
A4: Yes, phenolic compounds and disulfides can be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light can initiate radical reactions, leading to the cleavage of the disulfide bond or modification of the aromatic rings. It is best practice to handle solutions of this compound in amber vials or to protect them from light.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common experimental issues.
Issue 1: Unexpected peaks in my HPLC chromatogram when analyzing my sample.
-
Question: I am running an HPLC analysis of a sample containing this compound, and I see several unexpected peaks that are not present in my standard. What could be the cause?
-
Answer & Troubleshooting Steps: The appearance of unexpected peaks is often an indication of sample degradation. Here’s a systematic approach to identify the cause:
-
Assess Sample Preparation:
-
Solvent: Are you using a solvent that could be promoting degradation? For example, solvents that are not degassed can contain dissolved oxygen, leading to oxidation. Ensure you are using high-purity, HPLC-grade solvents.
-
pH: Is the pH of your sample solution appropriate? Extreme pH values can catalyze the hydrolysis of certain compounds, although disulfide bonds are generally more sensitive to redox conditions than hydrolysis.[1] For phenolic compounds, basic pH can increase susceptibility to oxidation.
-
Temperature: Was your sample exposed to high temperatures during preparation? Heat can accelerate degradation reactions.
-
-
Investigate the HPLC Method:
-
Mobile Phase: Is your mobile phase compatible with the analyte? Ensure the pH is controlled and that it does not contain any reactive components. Degas your mobile phase to prevent oxidative degradation during the run. A generic HPLC troubleshooting guide can be a useful resource.[4][5][6][7]
-
Column: Could the stationary phase of your column be interacting with the analyte? While less common, some column packings can have residual metal contaminants that may promote on-column degradation.
-
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a controlled forced degradation study. This involves intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by HPLC-MS.[8] This will help you to identify the retention times and mass-to-charge ratios of the potential degradation products.
-
Issue 2: Loss of the parent compound peak in my analysis.
-
Question: The peak corresponding to this compound in my chromatogram is significantly smaller than expected, or has disappeared entirely. Why is this happening?
-
Answer & Troubleshooting Steps: A significant loss of the parent compound suggests extensive degradation. Consider the following possibilities:
-
Reductive Cleavage of the Disulfide Bond:
-
Cause: The disulfide bond is readily cleaved by reducing agents. Common laboratory reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will reduce the disulfide to the corresponding thiol, 3-mercaptophenol. Even milder reducing conditions can sometimes lead to this cleavage.
-
Troubleshooting:
-
Review all reagents used in your sample preparation to ensure no reducing agents are present.
-
If you suspect reductive cleavage, you can try to detect the resulting thiol (3-mercaptophenol) using a thiol-specific derivatizing agent or by LC-MS. The expected mass of 3-mercaptophenol is approximately 126.17 g/mol .
-
-
-
Oxidative Degradation:
-
Cause: Exposure to oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen, metal ions) can lead to the oxidation of the disulfide bond to form thiosulfinates or sulfonic acids, or oxidation of the phenol rings.[9]
-
Troubleshooting:
-
Protect your samples from air and light. Use degassed solvents and amber vials.
-
Avoid sources of metal ion contamination.
-
Analyze your sample by LC-MS to look for the characteristic mass increases associated with oxidation (e.g., +16 for a sulfoxide, +32 for a sulfone, +16 for hydroxylation of the aromatic ring).
-
-
-
Adsorption to Surfaces:
-
Cause: Phenolic and thiol compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Troubleshooting:
-
Consider using silanized glassware or polypropylene tubes to minimize adsorption.
-
Include a small amount of a non-ionic surfactant in your sample diluent if compatibility allows.
-
-
-
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated under different stress conditions. Understanding these pathways can aid in the identification of degradation products and in the development of strategies to mitigate degradation.
Reductive Cleavage
Under reducing conditions, the most likely degradation pathway is the cleavage of the disulfide bond to yield two molecules of 3-mercaptophenol.
Caption: Reductive cleavage of the disulfide bond.
Oxidative Degradation
Oxidative stress can lead to several degradation products. The sulfur atoms and the phenolic rings are both susceptible to oxidation.
-
Oxidation of the Disulfide Bond: The disulfide can be oxidized to a thiosulfinate, and further to a thiosulfonate and ultimately sulfonic acids.
-
Oxidation of the Phenolic Rings: The phenol groups can be oxidized to form catechols, hydroquinones, and subsequently benzoquinones. These reactive species can then undergo further reactions, including polymerization.[10]
Caption: Potential oxidative degradation pathways.
Photodegradation
Exposure to light, particularly UV light, can induce homolytic cleavage of the disulfide bond to form thiyl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including abstraction of hydrogen atoms from other molecules or dimerization.[2]
Caption: Photodegradation via thiyl radical formation.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
HPLC system with UV/PDA and Mass Spectrometric (MS) detectors
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound and an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
For hydrolyzed samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Include a non-stressed control sample for comparison.
-
-
LC-MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could be 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: Monitor at a suitable wavelength (e.g., 254 nm and 280 nm).
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and its degradation products.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify the peaks corresponding to the degradation products.
-
Determine the mass-to-charge ratio (m/z) of the degradation products from the mass spectra.
-
Propose structures for the degradation products based on their mass and fragmentation patterns.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Minimal to moderate | Potential for minor ring modifications |
| Base Hydrolysis | Moderate | Increased susceptibility to oxidation |
| Oxidation (H₂O₂) | Significant | Thiosulfinates, sulfonic acids, hydroxylated and quinone derivatives |
| Thermal Degradation | Minimal to moderate | General decomposition products |
| Photodegradation | Moderate to significant | Products of radical reactions |
Protocol 2: HPLC Method for Routine Analysis and Stability Testing
Objective: To provide a reliable HPLC method for the quantification of this compound and the detection of its impurities.
Materials and Equipment:
-
HPLC system with a UV/PDA detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to control the pH. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
UV Detection: 275 nm
-
System Suitability:
-
Inject the standard solution multiple times to check for system precision (RSD < 2%).
-
Check the tailing factor and theoretical plates to ensure good peak shape and column efficiency.
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions and quantify the amount of this compound based on the calibration curve.
-
Monitor for the presence of any impurity peaks.
References
- 1. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3'-Dihydroxydiphenyl Disulfide
Welcome to the technical support center for the synthesis of 3,3'-Dihydroxydiphenyl disulfide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of 3,3'-Dihydroxydiphenyl disulfide is a crucial step in the development of various pharmaceutical compounds and advanced materials. The most common and direct route to this symmetrical disulfide is the oxidation of 3-mercaptophenol (also known as 3-hydroxythiophenol). While seemingly straightforward, this reaction is susceptible to several pitfalls that can lead to low yields and impure products. This guide provides a comprehensive question-and-answer-based troubleshooting section and frequently asked questions to address the specific issues you may encounter.
The fundamental reaction involves the coupling of two thiol groups from 3-mercaptophenol molecules to form a disulfide bond, as illustrated below:
Caption: General reaction scheme for the synthesis of 3,3'-Dihydroxydiphenyl disulfide.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 3,3'-Dihydroxydiphenyl disulfide.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The oxidation of 3-mercaptophenol may not be going to completion.
-
Insufficient Oxidizing Agent: Ensure you are using the correct stoichiometry of the oxidizing agent. For instance, when using ferric chloride (FeCl₃), a common and effective oxidant, a slight excess may be necessary to drive the reaction forward.[1][2][3]
-
Reaction Time: The reaction may require more time than anticipated. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (see Q5 for TLC conditions).
-
Temperature: While many thiol oxidations proceed at room temperature, gentle heating might be necessary to increase the reaction rate.[4] However, be cautious as excessive heat can promote side reactions.
-
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role.
-
pH: The oxidation of thiols to disulfides is often more efficient under slightly basic conditions.[5][6] This is because the thiolate anion (RS⁻), which is more prevalent at higher pH, is the active nucleophile in many oxidation mechanisms.[7] If your reaction medium is neutral or acidic, consider adding a mild, non-nucleophilic base.
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Protic solvents like ethanol or methanol are often used.
-
-
Air Oxidation of Starting Material: 3-mercaptophenol is susceptible to air oxidation, which can lead to the formation of the disulfide before the intended reaction, or other unwanted byproducts.[8]
-
Inert Atmosphere: To minimize premature oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] This is particularly important if the reaction is run for an extended period.
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low yield in 3,3'-Dihydroxydiphenyl disulfide synthesis.
Product Purity and Side Reactions
Q2: My final product is impure. What are the common side products and how can I avoid their formation?
A2: Impurities in this synthesis often arise from over-oxidation or the presence of unreacted starting material.
-
Over-oxidation Products: The disulfide bond can be further oxidized to form thiosulfinates (R-S(O)-S-R) and ultimately sulfonic acids (R-SO₃H), especially with strong oxidizing agents or harsh reaction conditions.
-
Choice of Oxidant: Milder oxidizing agents are less likely to cause over-oxidation. While ferric chloride is generally effective, alternatives like dimethyl sulfoxide (DMSO) in the presence of an acid catalyst can offer a more controlled oxidation. Air or oxygen can also be used, often with a catalyst, but the reaction can be slower.[9]
-
Control of Stoichiometry: Avoid a large excess of the oxidizing agent.
-
Temperature Control: Perform the reaction at room temperature or with gentle heating, avoiding high temperatures that can accelerate over-oxidation.
-
-
Unreacted 3-Mercaptophenol: As mentioned in Q1, ensuring the reaction goes to completion is key. Monitor via TLC.
-
Polysulfides: In some cases, particularly when sulfur is used as the oxidant (not typical for this specific synthesis but a possibility in disulfide synthesis generally), polysulfides (R-Sₓ-R, where x > 2) can form.[1] Using a well-defined oxidant like ferric chloride minimizes this risk.
Q3: My product has a persistent color, even after initial purification. What is the cause and how can I decolorize it?
A3: A persistent yellow or brownish color can be due to trace impurities, including quinone-type structures formed from the oxidation of the phenol groups, or residual iron salts if ferric chloride is used as the oxidant.
-
Activated Carbon Treatment: During the work-up or before the final recrystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[4] Gently heat the solution with a small amount of activated carbon, then filter the hot solution through a pad of celite to remove the carbon.
-
Washing: If using ferric chloride, ensure the product is thoroughly washed to remove any residual iron salts, which can be colored. An acidic wash during the work-up can help in this regard.
Reaction Monitoring and Product Characterization
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[10]
-
TLC System: A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent. Given the polarity of the starting material and product, a mixture like Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio) should provide good separation.
-
Visualization: Both 3-mercaptophenol and 3,3'-dihydroxydiphenyl disulfide are UV active, so they can be visualized under a UV lamp (254 nm).[11] Additionally, a ferric chloride stain can be used, which is particularly effective for visualizing phenolic compounds.[11] The starting material and product should have different Rf values, with the disulfide product typically being less polar and thus having a higher Rf than the starting thiol.
Q5: What are the expected analytical data (NMR, MS) for 3,3'-Dihydroxydiphenyl disulfide?
A5: Characterization of the final product is crucial to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum of the symmetrical 3,3'-dihydroxydiphenyl disulfide will show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, you would expect a specific pattern of signals in the aromatic region (typically between 6.5 and 7.5 ppm). The hydroxyl protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule. You would expect to see six distinct signals for the aromatic carbons. For comparison, the ¹³C NMR of the related diphenyl disulfide shows signals around 137.0, 129.1, 127.5, and 127.2 ppm.[6][12]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 3,3'-dihydroxydiphenyl disulfide (C₁₂H₁₀O₂S₂), which is approximately 250.34 g/mol .[2][13] Depending on the ionization method used (e.g., ESI, EI), you may also observe fragment ions.
| Analytical Technique | Expected Observations for 3,3'-Dihydroxydiphenyl disulfide |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, hydroxyl proton as a broad singlet. |
| ¹³C NMR | Six distinct signals for the aromatic carbons. |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 250.34. |
| Melting Point | 89-93 °C (literature value).[14][15] |
Purification
Q6: What is the best method to purify the crude 3,3'-Dihydroxydiphenyl disulfide?
A6: Recrystallization is the most common and effective method for purifying the solid product.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16]
-
Common Solvents to Try: Based on the structure and the properties of similar compounds, good starting points for recrystallization solvents or solvent systems include:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot ethanol to redissolve the solid and allow it to cool slowly.[17]
-
Toluene: Toluene has been used for the recrystallization of similar dihydroxydiphenyl sulfides.[18]
-
Hexane/Ethyl Acetate: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate can also be effective.
-
-
Purification Workflow:
Caption: A typical workflow for the purification of 3,3'-Dihydroxydiphenyl disulfide.
Frequently Asked Questions (FAQs)
Q: Can I use other oxidizing agents besides ferric chloride?
A: Yes, several other oxidizing agents can be used for the synthesis of disulfides from thiols. These include:
-
Hydrogen Peroxide (H₂O₂): A green and inexpensive oxidant, though its use may require careful control of reaction conditions to avoid over-oxidation.[19]
-
Dimethyl Sulfoxide (DMSO): Often used in combination with an acid catalyst, it provides a mild and selective oxidation.
-
Air/Oxygen: This is the most environmentally friendly oxidant, but the reaction is often slow and may require a catalyst (e.g., metal salts).[9]
-
Iodine (I₂): A mild oxidizing agent that is effective for this transformation.[19]
Q: How should I store 3-mercaptophenol to prevent its degradation?
A: 3-Mercaptophenol is prone to oxidation. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation.
Q: My reaction mixture turned into an emulsion during work-up. How can I break it?
A: Emulsions can sometimes form during the aqueous work-up of reactions involving phenolic compounds. To break an emulsion, you can try:
-
Adding a saturated solution of sodium chloride (brine).
-
Filtering the mixture through a pad of celite.
-
Allowing the mixture to stand for an extended period.
-
Gently warming the mixture (if the compounds are stable to heat).
Q: Is it possible to synthesize unsymmetrical disulfides using a similar method?
A: The synthesis of unsymmetrical disulfides is more complex as it can lead to a mixture of two symmetrical disulfides and the desired unsymmetrical product.[20] Specialized methods are typically required, often involving the use of a pre-activated thiol that then reacts with a second, different thiol.
References
- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. 3,3-Dihydroxy diphenyl disulfide - Amerigo Scientific [amerigoscientific.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis method of 3-substituent diphenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]
- 5. Leaching of Zinc Sulfide by Thiobacillus ferrooxidans: Bacterial Oxidation of the Sulfur Product Layer Increases the Rate of Zinc Sulfide Dissolution at High Concentrations of Ferrous Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. How To [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. DIPHENYL DISULFIDE(882-33-7) 13C NMR [m.chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. 3,3′-二羟基二苯二硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. chembk.com [chembk.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of 3-[(3-Hydroxyphenyl)disulfanyl]phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for an issue of low or inconsistent bioactivity when working with 3-[(3-hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dithiodiphenol. Given its dual chemical nature—possessing both a disulfide bond and phenolic hydroxyl groups—this compound presents unique challenges in experimental assays. This document is structured in a question-and-answer format to directly address potential pitfalls and offer scientifically grounded solutions.
Frequently Asked Questions & Troubleshooting Guides
Compound Handling and Preparation
Question 1: My 10 mM DMSO stock solution of this compound appears clear, but upon dilution into my aqueous assay buffer, I observe precipitation or a cloudy solution. Why is this happening and how can I fix it?
Answer:
This is a classic solubility problem often encountered with hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to maintain their solubility dramatically decreases when diluted into an aqueous environment.[1] this compound, with its two phenyl rings, has significant hydrophobic character (XLogP3: 3.0), making it prone to "crashing out" of solution.[2]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your system can tolerate (typically <0.5% for cell-based assays to avoid toxicity), but sufficient to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration.
-
Stepwise Dilution: Avoid diluting your concentrated DMSO stock directly into the final aqueous buffer in one step. Perform serial dilutions in intermediate solutions containing decreasing concentrations of DMSO or use a stepwise addition method while vortexing to prevent localized high concentrations that lead to precipitation.[3][4]
-
Use of Co-solvents: For particularly stubborn solubility issues in in vitro assays, a mixed solvent system can be employed. Formulations containing DMSO, PEG300, and Tween-80 are often effective at keeping hydrophobic compounds in solution.[5]
-
Sonication and Warming: Gentle warming (e.g., 37°C water bath) or sonication can help dissolve the compound during stock preparation.[1] However, be cautious, as excessive heat can potentially degrade the compound.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Accurately weigh the required mass of this compound.
-
Transfer the solid to a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex gently until the solid is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[3] Store at -20°C or -80°C.
Chemical Stability and Reactivity
Question 2: I'm observing diminishing or inconsistent activity of my compound in a cell-based assay over a 24-48 hour incubation period. Could the compound be unstable?
Answer:
Yes, the instability of the disulfide bond is a primary concern, especially in the reducing environment of cell culture media.[6] The disulfide bond (-S-S-) in your compound can be cleaved into two separate thiol (-SH) groups. This chemical modification would fundamentally alter the molecule's structure and likely its biological activity.
Key Factors Influencing Disulfide Bond Stability:
-
Reducing Agents in Media: Standard cell culture media contain reducing agents like cysteine and glutathione, which can directly reduce the disulfide bond.
-
Cellular Enzymes: Cells, particularly if lysed or stressed, can release intracellular enzymes like thioredoxin reductase that actively reduce disulfide bonds.[7][8] This is a known issue in biopharmaceutical manufacturing where antibody interchain disulfide bonds can be reduced.[6]
-
pH: The stability of disulfide bonds can be pH-dependent, with increased rates of exchange and reduction at alkaline pH.[9]
Troubleshooting Workflow:
Caption: Workflow for diagnosing disulfide bond instability.
Experimental Verification:
-
Acellular Stability Test: Incubate this compound in your complete cell culture medium (without cells) for the duration of your experiment (e.g., 24, 48 hours). At various time points, analyze the sample using HPLC-MS to detect the appearance of the reduced monomer (3-mercaptophenol).
-
Test Stabilizing Additives: In some contexts, low micromolar concentrations of cupric sulfate (CuSO₄) have been used to inhibit the enzymatic reduction of disulfide bonds.[6][7] This should be tested carefully for cellular toxicity.
Question 3: My assay involves measuring redox-sensitive endpoints (e.g., H₂O₂ production, glutathione levels). Could the phenolic groups on my compound be interfering?
Answer:
Absolutely. Phenolic compounds are well-known to be redox-active and can interfere with assays in several ways, leading to false positives or negatives.[10][11]
-
Redox Cycling: The phenol groups can undergo one-electron oxidation to form phenoxyl radicals. These radicals can be recycled back to the parent phenol by cellular reductants like NADH or glutathione, consuming these molecules and creating a state of oxidative stress.[12][13][14] This can artificially alter the readouts of assays measuring cellular redox state.
-
H₂O₂ Generation: In the presence of reducing agents (like DTT, which is common in biochemical assays), some phenolic compounds can redox cycle and generate hydrogen peroxide (H₂O₂).[15] This can inactivate certain enzymes (e.g., cysteine proteases) or directly interfere with assays that use horseradish peroxidase (HRP).[10][16]
-
Antioxidant Activity: Conversely, the phenolic hydroxyls are excellent hydrogen donors and can scavenge free radicals.[17] If your assay generates reactive oxygen species (ROS) as a signal, the compound may quench this signal, leading to apparent inhibition.
Troubleshooting Steps:
-
Run Assay Controls: Test the compound in your assay system without the primary biological target (e.g., without the enzyme or cells) to see if it directly affects the detection reagents.
-
Add Catalase: If you suspect H₂O₂ generation is causing interference, add catalase to the assay. If the compound's effect is abolished, it strongly suggests H₂O₂-mediated interference.[15]
-
Use Orthogonal Assays: Confirm your findings using a different assay technology that relies on an unrelated detection principle.[18] For example, if you see inhibition in a fluorescence-based assay, try to confirm it with a label-free method.
Caption: Potential redox cycling and interference pathways.
Non-Specific Interactions
Question 4: I'm working with a purified protein in a biochemical assay, but the dose-response curve for my compound is shallow and shows high Hill slopes, suggesting non-stoichiometric inhibition. What could be the cause?
Answer:
This behavior is often indicative of non-specific protein interactions or compound aggregation. Both the phenolic and disulfide moieties can contribute to this.
-
Protein Binding: Phenolic compounds are known to bind non-covalently to proteins, particularly to hydrophobic pockets and through hydrogen bonds.[19][20][21] Human Serum Albumin (HSA) binding is well-documented for many phenols.[19] If your assay buffer contains serum or BSA, the effective free concentration of your compound could be much lower than the nominal concentration.
-
Covalent Modification: Under oxidative conditions, phenols can be converted to reactive quinones, which can then covalently modify nucleophilic amino acid residues on a protein, such as cysteine and lysine, leading to irreversible inhibition.[21]
-
Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), many hydrophobic molecules form aggregates that can sequester and denature proteins, leading to non-specific inhibition.
Troubleshooting and Mitigation Strategies
| Issue | Diagnostic Test | Mitigation Strategy |
| Non-Specific Protein Binding | Include 0.01-0.1% non-ionic detergent (e.g., Triton X-100, Tween-20) in the assay buffer. A significant rightward shift in IC₅₀ suggests non-specific hydrophobic interactions. | Add a non-ionic detergent to the standard assay buffer to disrupt non-specific binding.[18] |
| Compound Aggregation | Use dynamic light scattering (DLS) to check for particle formation at high compound concentrations. Alternatively, a high concentration of an unrelated "scrambled" protein can be added as a control; if it competes with the target, aggregation is likely. | Decrease the compound concentration range. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Serum Protein Sequestration | Compare the compound's activity in buffers with and without serum/BSA. A significant loss of potency in the presence of serum indicates strong binding. | If serum is required (e.g., cell culture), be aware that the free concentration is lower. For biochemical assays, omit serum or BSA if possible. |
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recycling and redox cycling of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections [frontiersin.org]
Technical Support Center: Formulation Strategies for 3,3'-Dihydroxydiphenyl Disulfide in Aqueous Solutions
Welcome to the technical support center for 3,3'-Dihydroxydiphenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a pharmaceutical intermediate and antioxidant, maintaining its solubility in aqueous media is often critical for experimental success.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you prevent the precipitation of 3,3'-Dihydroxydiphenyl disulfide in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my 3,3'-Dihydroxydiphenyl disulfide precipitate out of my aqueous solution?
A1: 3,3'-Dihydroxydiphenyl disulfide is a crystalline solid that is inherently insoluble in water.[1] Its molecular structure contains two hydrophobic phenyl rings, which limits its ability to form favorable interactions with water molecules. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium.
Q2: What are the key physicochemical properties of 3,3'-Dihydroxydiphenyl disulfide I should be aware of?
A2: Understanding the following properties is crucial for troubleshooting solubility issues:
| Property | Value | Significance |
| Molecular Formula | C₁₂H₁₀O₂S₂ | Indicates a relatively large and nonpolar molecule. |
| Molecular Weight | 250.34 g/mol | Contributes to its low aqueous solubility. |
| Appearance | Colorless or slightly yellow crystalline solid | Its solid nature indicates that energy is required to break the crystal lattice for dissolution.[1] |
| Water Solubility | Insoluble | The primary challenge addressed in this guide.[1] |
| Organic Solvent Solubility | Soluble in ethers, alcohols, and esters | Can be leveraged for creating stock solutions.[1] |
| Predicted pKa | 8.91 ± 0.10 | The phenolic hydroxyl groups are weakly acidic. This is the most critical parameter for controlling solubility via pH adjustment. |
Q3: Can I simply dissolve it in an organic solvent and then add it to my aqueous buffer?
A3: This is a common practice for creating a stock solution. However, when the organic stock solution is added to an aqueous buffer, the final concentration of the organic solvent may be too low to maintain the solubility of 3,3'-Dihydroxydiphenyl disulfide, leading to precipitation. This is a phenomenon known as "crashing out." Careful consideration of the final solvent composition is necessary.
Troubleshooting Guide: Preventing Precipitation
This section provides a series of troubleshooting steps and detailed protocols to help you maintain the solubility of 3,3'-Dihydroxydiphenyl disulfide in your aqueous solutions.
Issue 1: Precipitation upon addition to a neutral aqueous buffer.
Root Cause: The primary reason for precipitation in neutral aqueous solutions is the low intrinsic solubility of the neutral form of 3,3'-Dihydroxydiphenyl disulfide. The phenolic hydroxyl groups are protonated at neutral pH, making the molecule less polar and thus less soluble in water.
Solution: pH Adjustment
The solubility of ionizable compounds, such as those with phenolic groups, is highly dependent on the pH of the solution. By increasing the pH of the aqueous solution to a value above the pKa of the phenolic hydroxyl groups (predicted pKa ≈ 8.91), you can deprotonate these groups. This creates a negatively charged phenolate ion, which is significantly more polar and, therefore, more soluble in water.
Protocol 1: Determining the Optimal pH for Solubilization
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 8.0 to 11.0 (e.g., Tris-HCl, borate, or carbonate buffers).
-
Prepare a concentrated stock solution: Dissolve 3,3'-Dihydroxydiphenyl disulfide in a minimal amount of a water-miscible organic solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Perform solubility testing: Add a small, fixed amount of the stock solution to each buffer and vortex thoroughly.
-
Observe for precipitation: Allow the solutions to equilibrate and observe for any signs of precipitation (cloudiness or visible particles).
-
Determine the minimum effective pH: The lowest pH at which the compound remains fully dissolved is your optimal working pH. It is recommended to work at a pH at least one unit above the pKa for complete ionization and enhanced solubility.
Caption: pH adjustment workflow for solubilization.
Issue 2: Precipitation occurs even after pH adjustment, or a lower pH is required for the experiment.
Root Cause: Your experimental conditions may require a pH close to or below the pKa of 3,3'-Dihydroxydiphenyl disulfide, where it is not sufficiently ionized. Alternatively, the required concentration of the compound may exceed its solubility limit even in its ionized form.
Solution 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
Commonly Used Co-solvents:
-
Ethanol: A versatile and relatively non-toxic co-solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycols (PEGs), especially PEG 300 and PEG 400: Effective solubilizing agents.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but use with caution as it can have biological effects.
Protocol 2: Screening for an Effective Co-solvent System
-
Prepare stock solutions: Dissolve 3,3'-Dihydroxydiphenyl disulfide in each of the selected co-solvents to create concentrated stock solutions.
-
Prepare co-solvent/aqueous buffer mixtures: In separate tubes, prepare a series of dilutions of each co-solvent in your aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v co-solvent).
-
Test for solubility: Add a fixed amount of the corresponding stock solution to each co-solvent/buffer mixture.
-
Determine the minimum required co-solvent concentration: Identify the lowest concentration of each co-solvent that maintains the desired concentration of 3,3'-Dihydroxydiphenyl disulfide in solution.
-
Consider experimental compatibility: Choose the co-solvent system that is most compatible with your downstream applications.
Caption: Experimental workflow for co-solvent screening.
Solution 2: Employing Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly water-soluble compounds like 3,3'-Dihydroxydiphenyl disulfide, effectively increasing their apparent solubility in the aqueous medium.
Examples of Surfactants for Formulation:
-
Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants widely used in pharmaceutical and biological research.
-
Cremophor® EL: A polyethoxylated castor oil used to solubilize hydrophobic drugs.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though its denaturing properties may not be suitable for all applications.
Solution 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, like 3,3'-Dihydroxydiphenyl disulfide, effectively shielding them from the aqueous environment and increasing their solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has a suitably sized cavity for many aromatic compounds.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility than β-CD, making it a popular choice for enhancing the solubility of other compounds.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the ionization of the phenolic hydroxyl groups, leading to a more polar and soluble molecule. | Simple, cost-effective, and often highly effective for ionizable compounds. | May not be suitable for experiments that are pH-sensitive. |
| Co-solvents | Reduces the overall polarity of the solvent, making it more favorable for solvating hydrophobic molecules. | Effective for a wide range of compounds; allows for fine-tuning of solvent properties. | The organic solvent may interfere with downstream applications or have biological effects. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Can significantly increase solubility at low concentrations (above the CMC). | Can interfere with protein structure and function; may impact cell-based assays. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic molecule, shielding it from the aqueous environment. | Generally well-tolerated in biological systems; can also improve compound stability. | Can be more expensive than other methods; complexation is a 1:1 or 1:2 interaction, which may limit the total amount that can be solubilized. |
References
Overcoming poor solubility of 3-[(3-Hydroxyphenyl)disulfanyl]phenol for biological testing
A Guide to Overcoming Poor Solubility for Biological Testing
Welcome to the technical support center for 3-[(3-Hydroxyphenyl)disulfanyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of this compound in biological assays. As a Senior Application Scientist, this guide synthesizes established biochemical principles with practical, field-tested strategies to ensure the scientific integrity and reproducibility of your experiments.
Introduction to this compound
This compound, also known as 3,3'-dithiodiphenol, is a phenolic disulfide compound of interest in various research fields. Its structure, featuring two phenol rings linked by a disulfide bond, presents a unique combination of chemical properties that can be both advantageous for its biological activity and challenging for its formulation in aqueous-based biological systems. The primary hurdle for researchers is its poor water solubility, which can significantly impact the accuracy and reliability of experimental results. This guide will provide a structured approach to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What are my options?
A1: The poor aqueous solubility of 3-[(3--Hydroxyphenyl)disulfanyl]phenol is expected due to its chemical structure, which includes two aromatic rings, contributing to its lipophilicity. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your final assay medium.
Initial Solvent Selection:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for biological assays.[1] It is a good starting point for this compound.
-
Ethanol (EtOH): Ethanol is another common solvent that can be effective for phenolic compounds.
-
Methanol (MeOH): While also a polar organic solvent, its use in cell-based assays is less common than DMSO or ethanol due to higher volatility and potential for cytotoxicity.
Recommended Starting Protocol: DMSO Stock Solution
-
Preparation of a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound. The molecular weight is 250.34 g/mol .
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary, but be mindful of potential compound degradation with excessive heat.
-
-
Working Dilutions:
-
Serially dilute the 10 mM stock solution in 100% DMSO to create a range of concentrations for your dose-response experiments.[1]
-
For the final step, dilute the DMSO stock solutions into your pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation.
-
dot
Caption: Workflow for preparing a DMSO stock solution.
Critical Consideration: Final DMSO Concentration
High concentrations of DMSO can be toxic to cells.[2][3] It is imperative to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, with a widely accepted safe level being 0.1% for most cell lines.[1][4] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your treated samples.[1]
| Cell Line Sensitivity to DMSO | Recommended Max. Final DMSO Concentration |
| Most robust cell lines | ≤ 1%[2] |
| Sensitive cell lines (e.g., primary cells) | ≤ 0.1%[1][4] |
| General recommendation for initial studies | ≤ 0.5%[1] |
Q2: My compound precipitates out of the cell culture medium after I dilute it from the DMSO stock. What should I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue for poorly soluble compounds.[1] This indicates that the thermodynamic solubility of the compound in the final medium is being exceeded. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay. It's possible that the effective concentration for your biological system is below the solubility limit.
-
Use a Co-solvent System: While DMSO is the primary solvent, sometimes a combination of solvents can improve solubility. However, this can complicate the interpretation of results and increase the risk of solvent-induced artifacts.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[5] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose with phenolic compounds.[6][7][8]
-
Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate both hydrophobic and hydrophilic compounds. For a lipophilic molecule like this compound, it would likely partition into the lipid bilayer, enhancing its stability and solubility in aqueous media.[9][10]
dot
Caption: Troubleshooting compound precipitation.
Experimental Protocol: Cyclodextrin Complexation (Feasibility Study)
This protocol provides a starting point for exploring the use of HP-β-CD to enhance the solubility of this compound.
-
Prepare a Saturated Solution of HP-β-CD: Dissolve HP-β-CD in your aqueous buffer of choice to create a concentrated stock solution (e.g., 45% w/v).
-
Co-evaporation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., methanol).
-
Add the HP-β-CD solution to the compound solution.
-
Evaporate the organic solvent under reduced pressure, leaving a thin film.
-
Reconstitute the film with your aqueous assay buffer.
-
-
Solubility Assessment:
-
Centrifuge the reconstituted solution to pellet any undissolved compound.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Compare this to the solubility of the compound in the buffer without HP-β-CD.
-
Q3: I am concerned about the stability of the disulfide bond in my compound under my experimental conditions. What factors should I consider?
A3: The disulfide bond is a critical functional group in this compound and its stability can be influenced by the chemical environment.
-
pH: Disulfide bonds are generally more stable in acidic conditions. In neutral to basic pH, they can be susceptible to cleavage, especially in the presence of reducing agents.[11] Cell culture media are typically buffered around pH 7.4, which could potentially lead to some degradation over long incubation periods.
-
Reducing Agents: The presence of reducing agents, such as thiols (e.g., glutathione in cells or dithiothreitol (DTT) if added to a buffer), can lead to the reduction of the disulfide bond.
-
Cellular Environment: The intracellular environment is generally reducing, which could lead to the cleavage of the disulfide bond if the compound is taken up by cells. This may be a part of its mechanism of action.
Recommendations for Ensuring Stability:
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times to reduce the potential for degradation in the medium.
-
Freshly Prepare Solutions: Always prepare your working solutions fresh from your DMSO stock just before adding them to your assay.
-
Stability Assessment in Media: To confirm stability, you can incubate the compound in your cell culture medium for the duration of your experiment, and then analyze the medium by HPLC to check for the appearance of degradation products (e.g., 3-mercaptophenol).[12]
Q4: Are there any known biological activities or cytotoxicities for this compound that I should be aware of?
A4: While specific and extensive biological activity and cytotoxicity data for this compound are not widely published in readily available literature, some inferences can be made based on its structure.
-
Phenolic Structure: Phenolic compounds are known to possess a wide range of biological activities, including antioxidant and, in some cases, cytotoxic effects.[13][14]
-
Disulfide Bond: The disulfide bond can be a reactive moiety, potentially interacting with cellular thiols.
-
Structural Analogs: The related compound, 4,4'-thiodiphenol, has been studied for its biological activities, including endocrine-disrupting and antioxidant effects.[15]
It is crucial to perform your own cytotoxicity assays to determine the toxic concentration range of this compound in your specific cell lines of interest. A standard MTT or similar cell viability assay should be conducted to establish a non-toxic working concentration range for your functional assays.
Advanced Formulation Strategies
For researchers requiring more advanced solutions for in vivo studies or complex in vitro models, the following formulation strategies can be considered. These generally require more specialized equipment and expertise.
| Formulation Strategy | Mechanism of Solubilization | Key Advantages |
| Liposomes | Encapsulation of the compound within a lipid bilayer.[9] | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for targeted delivery.[10] |
| Nanosuspensions | Reduction of particle size to the nanometer range, which increases the surface area for dissolution. | Applicable to a wide range of poorly soluble compounds. |
| Solid Dispersions | Dispersion of the compound in an amorphous form within a hydrophilic polymer matrix. | Can significantly improve dissolution rate and bioavailability. |
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Formulation of a Phenol-Rich Extract from Unripe Olives (Olea europaea L.) in Microemulsion to Improve Its Solubility and Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. congress.sctm.mk [congress.sctm.mk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. manavchem.com [manavchem.com]
Addressing batch-to-batch variability of synthesized 3-[(3-Hydroxyphenyl)disulfanyl]phenol
A Guide to Consistent Synthesis and Troubleshooting Batch-to-Batch Variability
Welcome to the technical support center for the synthesis of 3-[(3-Hydroxyphenyl)disulfanyl]phenol (also known as 3,3'-dithiodiphenol). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, encountered during its synthesis and purification. As Senior Application Scientists, our goal is to provide you with the causal understanding behind experimental protocols to empower you to achieve consistent and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and properties of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the oxidative coupling of two molecules of 3-mercaptophenol. This reaction involves the formation of a disulfide bond (S-S) from two thiol groups (-SH). Various oxidizing agents can facilitate this transformation, with the choice of agent impacting reaction kinetics, side-product formation, and overall yield.
Q2: My final product has a slight coloration (yellow to brown) instead of being off-white. Is this normal?
A2: While a pure product should be a white or off-white solid, minor coloration can indicate the presence of trace impurities. These may arise from oxidation byproducts or residual starting materials. The color is often removed during the final purification steps, such as recrystallization or charcoal treatment. If the color persists after rigorous purification, it may suggest the presence of persistent, colored impurities that require chromatographic separation.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: The formation of disulfide bonds is highly sensitive to several factors.[1] Key parameters to control are:
-
pH: The reaction is typically performed under neutral to slightly basic conditions to facilitate the formation of the reactive thiolate anion (S⁻).[2]
-
Temperature: Exothermic oxidation reactions can lead to side products if the temperature is not controlled. Lower temperatures often provide better selectivity.
-
Atmosphere: Since oxygen from the air can act as an oxidant, running the reaction under an inert atmosphere (like nitrogen or argon) provides better control, especially when using milder, specific oxidizing agents.[3]
-
Rate of Oxidant Addition: Slow, controlled addition of the oxidizing agent is crucial to prevent localized high concentrations, which can lead to over-oxidation of the thiol to sulfonic acid or other undesired side products.
Q4: What is the expected melting point for this compound?
A4: The literature reports a melting point range of approximately 89-93 °C.[4] A broad melting range often indicates the presence of impurities. A sharp melting point within this range is a good preliminary indicator of high purity.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to diagnosing and solving issues related to batch-to-batch variability.
Issue 1: Inconsistent or Low Yields
Q: My reaction yield varies significantly between batches, from excellent to very low. What are the potential causes and how can I stabilize the output?
A: Inconsistent yield is a classic symptom of poorly controlled reaction or workup conditions. Let's break down the likely culprits.
-
Causality: The thiol-disulfide equilibrium is sensitive and can be affected by multiple variables. Low yield is often a result of either an incomplete reaction or the loss of product to side reactions or during the workup phase.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low or inconsistent yields.
-
Actionable Solutions:
-
Starting Material Integrity: Analyze your starting 3-mercaptophenol by NMR or GC-MS before use. Thiols can oxidize to disulfides upon storage. If impurities are detected, purify the starting material by distillation.
-
Inert Atmosphere: The most common side reaction is oxidation.[3] To ensure the added oxidant is the primary actor, perform the synthesis under an inert atmosphere (N₂ or Ar) to exclude atmospheric oxygen.[3]
-
Solvent Purity: Use de-oxygenated solvents, especially if the reaction is slow.[3] Solvents should be anhydrous if moisture-sensitive reagents are involved.
-
Workup pH: 3,3'-dithiodiphenol has two phenolic hydroxyl groups. During an aqueous workup, if the pH is too high (basic), the product can deprotonate and become water-soluble as a phenoxide, leading to significant loss in the aqueous layer.[5] Ensure the aqueous layer is neutralized or slightly acidic before extracting the product.
-
Issue 2: Batch-to-Batch Impurity Profile Variation
Q: My HPLC analysis shows different impurities in different batches. Sometimes I see unreacted starting material, and other times I see unknown peaks. How can I get a consistent product purity?
A: A variable impurity profile points directly to inconsistencies in reaction stoichiometry and conditions. The key is to control the reaction to prevent both under- and over-oxidation.
-
Causality: Disulfide formation is a delicate redox process. Insufficient oxidant leads to residual starting material. An excess of a harsh oxidant or poor temperature control can push the reaction past the disulfide stage to form sulfoxides or sulfonic acids.
-
Common Impurities & Their Causes:
| Impurity | Potential Cause | Identification Method | Solution |
| 3-mercaptophenol (Starting Material) | Insufficient oxidant; low reaction temperature; short reaction time. | HPLC, GC-MS | Increase oxidant stoichiometry slightly (e.g., 1.05-1.1 eq.); increase reaction time; monitor by TLC/HPLC. |
| Over-oxidized species (e.g., sulfonic acid) | Excess oxidant; high reaction temperature; non-selective oxidant. | LC-MS, NMR (shift changes) | Use a milder oxidant; control temperature with an ice bath; add oxidant dropwise. |
| Polymeric Disulfides | High concentration; radical side reactions. | GPC, MALDI-TOF MS | Perform reaction at higher dilution; ensure no radical initiators are present. |
-
Purification Strategy: The choice of purification method is critical for removing specific impurities.
Caption: Decision tree for selecting a purification strategy.
Part 3: Standardized Experimental Protocols
Adhering to a standardized protocol is the most effective way to reduce batch-to-batch variability.
Protocol 1: Synthesis via Controlled Oxidation
This protocol uses a mild and controllable oxidant.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-mercaptophenol (1.0 eq).
-
Dissolution: Add a suitable de-oxygenated solvent (e.g., methanol or THF) to dissolve the starting material completely.
-
Inerting: Purge the flask with nitrogen for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Oxidant Addition: Prepare a solution of the oxidant (e.g., a slight excess of Iodine (I₂) in the chosen solvent). Add the oxidant solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete when the starting material spot/peak is no longer visible.
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6]
-
Workup: Remove the organic solvent under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
Protocol 2: Purification by Column Chromatography
This method is ideal for removing impurities with different polarities.[7]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40%). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (those containing only the product spot) and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is effective when the main impurity is the starting material or when the product is highly crystalline.[8]
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for phenolic compounds include toluene, ethanol/water, or ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Part 4: Analytical Characterization for Quality Control
Consistent analytical data is the ultimate confirmation of batch consistency.
| Technique | Purpose | Expected Result / Observation |
| HPLC | Purity assessment and quantification of impurities.[9] | A single major peak for the product with purity >98%. Retention time should be consistent across batches. |
| ¹H NMR | Structural confirmation. | Aromatic protons should appear in the characteristic region (approx. 6.8-7.5 ppm). The hydroxyl (-OH) proton will be a broad singlet. The spectrum should be free of peaks corresponding to 3-mercaptophenol. |
| ¹³C NMR | Structural confirmation. | Confirms the number of unique carbon atoms in the symmetric molecule. |
| LC-MS | Molecular weight confirmation. | The mass spectrum should show the expected molecular ion peak corresponding to the molecular formula C₁₂H₁₀O₂S₂. |
| Melting Point | Purity assessment. | A sharp melting point in the range of 89-93 °C.[4] |
By implementing these troubleshooting strategies, standardized protocols, and rigorous analytical checks, you can effectively diagnose and control the sources of batch-to-batch variability in the synthesis of this compound, leading to more reliable and reproducible scientific outcomes.
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antioxidant Activity of 3-[(3-Hydroxyphenyl)disulfanyl]phenol with Standard Assays
Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Disulfide
In the landscape of drug development and nutraceutical research, the quest for potent antioxidant compounds is relentless. Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in a multitude of pathological conditions, making the identification and validation of new antioxidant molecules a critical endeavor. This guide focuses on 3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dihydroxydiphenyl disulfide, a molecule of interest due to its unique structure combining two phenolic moieties linked by a disulfide bridge.[1][2][3]
The presence of phenolic hydroxyl groups suggests an intrinsic capacity for free radical scavenging, a hallmark of many natural and synthetic antioxidants.[4][5][6] Phenolic compounds can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions.[6][7] Furthermore, the disulfide bond introduces a redox-active sulfur component, which may contribute to or modulate the overall antioxidant profile through unique mechanisms, potentially involving synergistic actions between the phenolic rings and the sulfur bridge.[5][8]
However, theoretical potential must be substantiated by empirical evidence. A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, this guide provides a comprehensive framework for validating the antioxidant capacity of this compound using a panel of four standardized, mechanistically distinct in vitro assays: DPPH, ABTS, FRAP, and ORAC. By comparing its performance against well-established standards—Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT)—researchers can build a robust and objective profile of this promising compound.
Pillar 1: Understanding the Mechanisms – A Multi-Faceted Approach
Antioxidants operate through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A robust validation strategy must employ assays that probe these different mechanisms to build a complete picture of a compound's capabilities.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). The ORAC assay is a classic example of a HAT-based method.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it to an anion. The antioxidant itself becomes a radical cation. The FRAP assay is a prime example of a SET-based method. The DPPH and ABTS assays can proceed via both HAT and SET pathways.
By utilizing assays with differing mechanisms, we can elucidate not just if a compound is an antioxidant, but also how it prefers to act, providing deeper insights into its potential biological function.
Pillar 2: The Assays – A Comparative Experimental Framework
Caption: Overall experimental workflow for antioxidant validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. DPPH is a violet-colored free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is reduced to the yellow-colored diphenylpicrylhydrazine.[9][10] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
-
Rationale: The DPPH assay is rapid, simple, and widely used, making it an excellent primary screening tool.[10] It is sensitive to compounds that can donate a hydrogen atom.
References
- 1. Antioxidant and antiinflammatory activity of new water-soluble sulfur-containing phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur-Containing Phenolic Compounds from the Cave Soil-Derived Aspergillus fumigatus GZWMJZ-152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 3,3'-Dihydroxydiphenyl Disulfide and Other Phenolic Antioxidants for Researchers
In the dynamic field of antioxidant research and drug development, the identification and characterization of novel antioxidant compounds are of paramount importance. This guide provides a comprehensive comparative study of 3,3'-Dihydroxydiphenyl disulfide against a panel of well-established phenolic antioxidants: resveratrol, quercetin, and gallic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison, underpinned by robust experimental protocols, to facilitate informed decisions in their research endeavors.
Introduction to the Antioxidant Candidates
Phenolic compounds are a broad class of chemical compounds characterized by at least one aromatic ring with one or more hydroxyl groups. Their antioxidant properties are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components.[1][2][3]
3,3'-Dihydroxydiphenyl Disulfide: This symmetrical disulfide derivative is an intriguing molecule for antioxidant studies.[4] While it has applications as a crosslinking agent in the rubber industry and as a pharmaceutical intermediate, its potential as a biological antioxidant is an area of active investigation.[5] Its chemical structure, featuring two phenolic hydroxyl groups, suggests a capacity for radical scavenging.
Resveratrol (3,5,4'-trihydroxy-trans-stilbene): A well-known stilbenoid found in grapes, berries, and peanuts, resveratrol's health benefits are extensively documented.[6] Its antioxidant effects are not solely based on direct radical scavenging, which is relatively modest, but more significantly on its role as a gene regulator, influencing the expression of various antioxidant enzymes.[7]
Quercetin (3,3′,4′,5,7-pentahydroxyflavone): A prominent flavonoid ubiquitously present in fruits and vegetables, quercetin is a potent antioxidant.[4][5] Its mechanism of action involves direct scavenging of reactive oxygen species (ROS) and enhancing the body's endogenous antioxidant defenses by modulating signaling pathways and increasing glutathione (GSH) levels.[5][8]
Gallic Acid (3,4,5-trihydroxybenzoic acid): This phenolic acid is abundant in various plants and is recognized for its strong antioxidant and anti-inflammatory properties.[9][10][11] Its structure, with three hydroxyl groups on the aromatic ring, makes it an effective free radical scavenger.[10]
Comparative Antioxidant Capacity: A Data-Driven Analysis
To quantitatively compare the antioxidant potential of these compounds, standardized in vitro assays are employed. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay; a lower IC50 value signifies higher antioxidant activity.
While extensive data exists for resveratrol, quercetin, and gallic acid, there is a notable absence of published data for the antioxidant activity of 3,3'-Dihydroxydiphenyl disulfide from these standardized assays. The following table summarizes the available data for the comparator compounds and highlights the data gap for our primary compound of interest.
| Antioxidant Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (mmol Fe²⁺/g) |
| 3,3'-Dihydroxydiphenyl Disulfide | To be determined | To be determined | To be determined |
| Resveratrol | ~25-100 | ~15-50 | Variable |
| Quercetin | ~2-10 | ~1-5 | High |
| Gallic Acid | ~1-5 | ~0.5-2 | Very High |
Note: The IC50 and FRAP values can vary depending on the specific experimental conditions. The values presented here are approximate ranges based on available literature for comparative purposes.
This data underscores the potent antioxidant activities of quercetin and gallic acid, with resveratrol exhibiting moderate activity in direct radical scavenging assays. The disulfide-containing phenolic compound remains an open area for quantitative antioxidant assessment.
Mechanistic Insights into Phenolic Antioxidant Action
The antioxidant effects of phenolic compounds are multifaceted. Beyond direct interaction with free radicals, they can influence cellular signaling pathways that regulate the endogenous antioxidant response.
Caption: General mechanisms of phenolic antioxidant action.
Experimental Protocols for Antioxidant Capacity Assessment
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.[12] The change in absorbance is measured spectrophotometrically.[13]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.[13]
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent. From this, create a series of dilutions to determine the IC50 value.[14]
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test sample at various concentrations to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[14]
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[14]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[15]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.[16]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant capacity.[19][20][21]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Mix these solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.[21]
-
-
Assay Procedure:
-
Measurement: Measure the absorbance at 593 nm.[19]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄, and is typically expressed as equivalents of the standard.[19]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake and metabolism. It utilizes a fluorescent probe, DCFH-DA, which is oxidized to the highly fluorescent DCF by intracellular ROS.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.
-
Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
Treatment with Antioxidants: Treat the cells with various concentrations of the test compounds.
-
Induction of Oxidative Stress: Induce the production of ROS by adding a free radical initiator, such as AAPH.
-
Measurement: Measure the fluorescence intensity, which corresponds to the amount of DCF formed. Antioxidant activity is determined by the ability of the test compound to reduce the fluorescence compared to the control.
Lipid Peroxidation (TBARS) Assay
This assay measures the end products of lipid peroxidation, primarily malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction:
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.
-
Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
-
Calculation: The concentration of MDA is determined from a standard curve.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the antioxidant potential of 3,3'-Dihydroxydiphenyl disulfide in relation to the well-characterized phenolic antioxidants resveratrol, quercetin, and gallic acid. While the existing literature highlights the potent antioxidant activities of the latter three compounds, a clear data gap exists for 3,3'-Dihydroxydiphenyl disulfide.
The detailed experimental protocols provided herein offer a standardized approach for researchers to quantitatively assess the antioxidant capacity of this promising compound. Future studies should focus on performing DPPH, ABTS, FRAP, and cellular antioxidant assays on 3,3'-Dihydroxydiphenyl disulfide to populate the comparative data table and elucidate its mechanisms of action. Such research will be instrumental in determining its potential as a novel antioxidant for applications in pharmaceuticals, nutraceuticals, and cosmetics.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3′-Dihydroxydiphenyl disulfide (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. chembk.com [chembk.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cropj.com [cropj.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin [mdpi.com]
- 12. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. delaviesciences.com [delaviesciences.com]
- 16. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. pub.h-brs.de [pub.h-brs.de]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-[(3-Hydroxyphenyl)disulfanyl]phenol and Resveratrol: A Guide for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-studied polyphenol, resveratrol, and the less-characterized compound, 3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dithiodiphenol. While resveratrol has been the subject of extensive research for its antioxidant and anti-inflammatory properties, a significant gap exists in the scientific literature regarding the biological activities of 3,3'-dithiodiphenol. This document aims to bridge this gap by providing a comprehensive overview of resveratrol's established bioactivities and outlining a rigorous experimental framework to characterize and compare the potential therapeutic properties of 3,3'-dithiodiphenol.
Introduction to the Contenders
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in various plants, including grapes, blueberries, and peanuts.[1] It is renowned for its potent antioxidant and anti-inflammatory effects and has been investigated for its potential benefits in a wide range of age-related diseases.[2][3] Its biological activities are attributed to its unique chemical structure, which allows it to scavenge free radicals and modulate key signaling pathways involved in cellular stress and inflammation.[3][4]
This compound (3,3'-dithiodiphenol) is an aromatic disulfide compound. Its structure comprises two phenol rings linked by a disulfide bridge. While the biological activities of this specific molecule are not well-documented in publicly available literature, its structural components—the phenolic hydroxyl groups and the disulfide bond—suggest a potential for interesting and complex biological effects. Phenolic compounds are known for their antioxidant properties, while disulfide bonds can participate in redox-sensitive cellular processes.
This guide will first summarize the known chemical and biological properties of both molecules, with a focus on resveratrol due to the wealth of available data. Subsequently, it will present a series of detailed experimental protocols that can be employed to systematically evaluate the antioxidant, anti-inflammatory, and cytotoxic properties of 3,3'-dithiodiphenol, enabling a direct and meaningful comparison with resveratrol.
Chemical and Physical Properties at a Glance
| Property | This compound | Resveratrol |
| Synonyms | 3,3'-Dithiodiphenol; Bis(3-hydroxyphenyl) Disulfide | 3,5,4'-Trihydroxy-trans-stilbene |
| Molecular Formula | C₁₂H₁₀O₂S₂ | C₁₄H₁₂O₃ |
| Molecular Weight | 250.34 g/mol | 228.24 g/mol [5] |
| Appearance | Not specified in available literature | Pale yellow powder[2] |
| Solubility | Not specified in available literature | Almost insoluble in water, soluble in organic solvents like ethanol and DMSO.[2] |
| Melting Point | 89-93 °C[6] | ~255 °C[2] |
Resveratrol: A Multifaceted Bioactive Compound
Resveratrol's therapeutic potential stems from its ability to modulate a variety of cellular signaling pathways, primarily those related to oxidative stress and inflammation.
Antioxidant Mechanism
Resveratrol exerts its antioxidant effects through both direct and indirect mechanisms:
-
Direct Radical Scavenging: The hydroxyl groups on the phenolic rings of resveratrol can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.
-
Upregulation of Endogenous Antioxidant Enzymes: Resveratrol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Anti-inflammatory Signaling
Resveratrol's anti-inflammatory properties are largely mediated through its influence on two key signaling pathways:
-
Sirtuin 1 (SIRT1) Activation: Resveratrol is a potent activator of SIRT1, a NAD+-dependent deacetylase.[9] SIRT1 plays a crucial role in regulating inflammation, cellular aging, and metabolism.[4]
-
Inhibition of Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation.[10] Resveratrol has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3]
Proposed Experimental Framework for Comparative Analysis
To objectively compare the biological activities of 3,3'-dithiodiphenol with resveratrol, a series of in vitro assays are proposed. The following protocols are designed to be self-validating and provide a clear basis for comparison.
Part 1: Assessment of Antioxidant Capacity
The primary antioxidant potential of 3,3'-dithiodiphenol will be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay provides a quantitative measure of a compound's ability to donate a hydrogen atom or an electron to neutralize a stable free radical.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,3'-dithiodiphenol and resveratrol for scavenging the DPPH radical.
Materials:
-
3,3'-dithiodiphenol
-
Resveratrol (as a positive control)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of both 3,3'-dithiodiphenol and resveratrol in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.[11]
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from the stock solution) to triplicate wells.
-
Include a blank (100 µL of methanol) and a control (100 µL of methanol).
-
-
Reaction Initiation:
-
Add 100 µL of the DPPH working solution to all wells except the blank.
-
To the blank wells, add 100 µL of methanol.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Causality Behind Experimental Choices: The DPPH assay is a widely accepted, rapid, and straightforward method for screening the radical-scavenging activity of novel compounds.[13] Methanol is used as the solvent due to its ability to dissolve both the test compounds and the DPPH radical. The 30-minute incubation period allows for the reaction to reach a stable endpoint.
Caption: Workflow for the DPPH radical scavenging assay.
Part 2: Evaluation of Cytotoxicity and Cell Viability
Before assessing the anti-inflammatory properties of 3,3'-dithiodiphenol in cell-based assays, it is crucial to determine its cytotoxic profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Objective: To determine the effect of 3,3'-dithiodiphenol and resveratrol on the viability of a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3,3'-dithiodiphenol and Resveratrol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of concentrations of 3,3'-dithiodiphenol and resveratrol in complete medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds.
-
Include untreated control wells (medium only).
-
Incubate for 24 or 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against compound concentration to determine the concentration at which cell viability is reduced by 50% (CC50).
-
Causality Behind Experimental Choices: The MTT assay is a standard method for assessing cytotoxicity.[14] The use of a cell line relevant to the subsequent functional assays (e.g., macrophages for inflammation) is critical for contextualizing the results. The 24- and 48-hour time points provide information on both acute and more prolonged cytotoxic effects.
Caption: Workflow for the MTT cell viability assay.
Part 3: Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of 3,3'-dithiodiphenol will be investigated by examining its ability to modulate key inflammatory signaling pathways, specifically the NF-κB and SIRT1 pathways, in comparison to resveratrol.
Objective: To determine if 3,3'-dithiodiphenol, like resveratrol, can inhibit NF-κB activation and/or activate SIRT1.
Experimental Approach:
-
NF-κB Inhibition: RAW 264.7 macrophages will be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway.[10] The effect of pre-treatment with non-cytotoxic concentrations of 3,3'-dithiodiphenol and resveratrol on the nuclear translocation of the p65 subunit of NF-κB will be assessed using immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions.
-
SIRT1 Activation: A commercially available SIRT1 activity assay kit can be used to measure the direct effect of the compounds on the enzymatic activity of recombinant human SIRT1. Alternatively, the acetylation status of known SIRT1 substrates (e.g., p53) in cells treated with the compounds can be evaluated by Western blotting.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.unisza.edu.my [journal.unisza.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Disulfides Based on Garlic Extract as Type III Secretion System Inhibitors against Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-[(3-Hydroxyphenyl)disulfanyl]phenol compared to known [specific drug]
An In-Depth Comparative Analysis of 3-[(3-Hydroxyphenyl)disulfanyl]phenol and Dimethyl Fumarate in the Activation of the Nrf2 Antioxidant Response Pathway
Abstract
This guide provides a comprehensive comparison of the efficacy of the novel investigational compound, this compound, and the clinically approved drug, Dimethyl Fumarate (DMF), in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and is a key therapeutic target for a range of diseases characterized by chronic inflammation and cellular damage. This document details the mechanistic rationale, presents head-to-head experimental workflows, and provides methodologies for the quantitative assessment of Nrf2 activation. All protocols and claims are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Nrf2 Pathway as a Therapeutic Target
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, such as electrophilic compounds or reactive oxygen species, critical cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a broad array of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).
Given its central role in cellular protection, the Nrf2 pathway has emerged as a significant therapeutic target. Dimethyl Fumarate (DMF), an ester of fumaric acid, is a well-established Nrf2 activator approved for the treatment of relapsing-remitting multiple sclerosis. Its active metabolite, monomethyl fumarate (MMF), is understood to modulate Keap1, leading to Nrf2 activation and subsequent anti-inflammatory and antioxidant effects.
This guide introduces this compound, a novel phenolic disulfide compound. Based on its chemical structure, which contains reactive disulfide bonds and phenolic moieties, it is hypothesized to function as an Nrf2 activator through covalent modification of Keap1 cysteine sensors. This document outlines the necessary experimental framework to rigorously compare its efficacy against the benchmark compound, Dimethyl Fumarate.
Comparative Mechanism of Action
Both DMF and this compound are pro-electrophilic molecules that are thought to activate Nrf2 through the covalent modification of Keap1. However, the specific chemical reactions differ.
-
Dimethyl Fumarate (DMF): DMF is a prodrug that is rapidly hydrolyzed to monomethyl fumarate (MMF). MMF is a Michael acceptor that reacts with nucleophilic cysteine residues on Keap1 via a Michael addition reaction.
-
This compound: This compound possesses a disulfide bond, which can undergo thiol-disulfide exchange with the cysteine residues of Keap1. This reaction would lead to the formation of a new, mixed disulfide bond between the compound and the Keap1 protein, inducing the conformational change that releases Nrf2.
The diagram below illustrates the proposed mechanism of Nrf2 activation by both compounds.
Caption: Proposed mechanism of Nrf2 activation by DMF and this compound.
Experimental Design for Comparative Efficacy
To objectively compare the efficacy of this compound and DMF, a multi-tiered experimental approach is recommended. This workflow ensures a comprehensive evaluation from initial pathway activation to downstream gene expression.
Caption: A sequential workflow for comparing Nrf2 activator potency.
Cell Viability and Dose-Response Assessment
Objective: To determine the optimal, non-toxic concentration range for each compound.
Protocol: MTT Assay
-
Cell Seeding: Seed human keratinocyte (HaCaT) or human embryonic kidney (HEK293T) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and DMF (e.g., from 0.1 µM to 100 µM) in complete culture medium.
-
Incubation: Replace the medium in the wells with the compound dilutions and incubate for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentrations that show >90% viability should be used for subsequent efficacy assays.
Primary Efficacy: ARE-Luciferase Reporter Assay
Objective: To quantify the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).
Protocol:
-
Transfection: Co-transfect HEK293T cells with an ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.
-
Compound Treatment: Treat the cells with non-toxic concentrations of this compound and DMF for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the fold change in luciferase activity relative to the vehicle control. Calculate the EC₅₀ (half-maximal effective concentration) for each compound.
Downstream Target Gene Expression: qPCR
Objective: To confirm that ARE activation translates to the upregulation of endogenous Nrf2 target genes.
Protocol:
-
Cell Treatment: Treat HaCaT cells with the EC₅₀ concentrations of each compound (as determined from the reporter assay) for 6-12 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers specific for NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Mechanistic Confirmation: Nrf2 Nuclear Translocation
Objective: To visually and quantitatively confirm the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol: Western Blotting
-
Cell Treatment: Treat cells with the EC₅₀ concentrations of each compound for a shorter duration (e.g., 1-4 hours).
-
Fractionation: Isolate cytoplasmic and nuclear protein fractions using a nuclear/cytoplasmic extraction kit.
-
Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and α-Tubulin (cytoplasmic marker). Then, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2.
Expected Data and Comparative Summary
The collective data from these experiments will allow for a robust comparison of the two compounds. The results can be summarized in the following table for clarity.
| Parameter | This compound | Dimethyl Fumarate (DMF) | Interpretation |
| Cytotoxicity (CC₅₀) | To be determined (TBD) | Typically > 100 µM in most cell lines | A higher CC₅₀ indicates a better safety profile. |
| ARE-Luciferase (EC₅₀) | TBD | ~15-30 µM | A lower EC₅₀ value signifies higher potency in activating the Nrf2 pathway. |
| NQO1 mRNA Fold Change | TBD | Significant upregulation expected | Measures the magnitude of downstream gene activation. |
| HMOX1 mRNA Fold Change | TBD | Significant upregulation expected | Confirms broad activation of Nrf2 target genes. |
| Nuclear Nrf2 Accumulation | TBD | Clear increase in nuclear fraction | Provides direct evidence of the mechanism of action. |
Conclusion
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3'-Dihydroxydiphenyl disulfide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of molecules like 3,3'-Dihydroxydiphenyl disulfide is paramount. This symmetrical aromatic disulfide holds significance as a potential impurity in pharmaceutical manufacturing, a building block in chemical synthesis, and a compound of interest in materials science.[1][2][3] Ensuring the reliability of analytical data for this compound is not merely a procedural step but a cornerstone of quality control and research integrity.
This guide provides an in-depth comparison of cross-validated analytical methods for the determination of 3,3'-Dihydroxydiphenyl disulfide. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and adherence to international regulatory standards. Every method presented is designed as a self-validating system, providing the trustworthiness required in a regulated environment.
Understanding the Analyte: 3,3'-Dihydroxydiphenyl disulfide
3,3'-Dihydroxydiphenyl disulfide is a crystalline solid, soluble in various organic solvents like alcohols and ethers, but insoluble in water.[1] Its structure, featuring two phenolic hydroxyl groups, imparts polarity, while the disulfide bond is susceptible to both oxidation and reduction. These chemical properties are critical considerations in the development and selection of appropriate analytical methodologies.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a polar, non-volatile compound like 3,3'-Dihydroxydiphenyl disulfide, reverse-phase HPLC (RP-HPLC) with UV detection is a highly suitable and widely accessible technique.
Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The phenolic nature of 3,3'-Dihydroxydiphenyl disulfide allows for sensitive detection using a UV spectrophotometer.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, providing excellent resolution.
-
Mobile Phase: A gradient elution is recommended to ensure good peak shape and separation from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in Water. The acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of similar phenolic compounds, a wavelength of 254 nm or 280 nm is a suitable starting point. A DAD can be used to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the initial mobile phase composition to the desired concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Rationale for Experimental Choices:
-
The C18 column is chosen for its versatility and proven performance in separating a wide range of aromatic compounds.
-
A gradient elution is employed to effectively separate the analyte from both more polar and less polar impurities within a reasonable analysis time.
-
The use of formic acid in the mobile phase is crucial for controlling the ionization state of the phenolic hydroxyl groups, which significantly impacts peak shape and retention time.
Method Validation (as per ICH Q2(R2) Guidelines): [4][5][6]
A comprehensive validation of this method would involve assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A typical range for assay would be 80-120% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV analysis of 3,3'-Dihydroxydiphenyl disulfide.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
Principle: HPLC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for impurity profiling and for samples with complex matrices where UV detection may lack specificity.
Experimental Protocol: HPLC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same chromatographic conditions as the RP-HPLC-UV method can be used. The mobile phase composition may need to be adjusted to be compatible with the MS detector (e.g., avoiding non-volatile buffers). Formic acid is an excellent choice as it is volatile.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is expected to be more sensitive for phenolic compounds.
-
Scan Mode: Full scan mode for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, offering higher sensitivity and specificity.
-
Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Sample Preparation: Similar to the RP-HPLC-UV method.
Rationale for Experimental Choices:
-
ESI is a soft ionization technique suitable for polar molecules like 3,3'-Dihydroxydiphenyl disulfide, minimizing fragmentation in the source.
-
Negative ion mode is chosen because the phenolic hydroxyl groups can be readily deprotonated, forming [M-H]⁻ ions.
-
SIM or MRM mode for quantification provides superior sensitivity and selectivity compared to full scan mode, which is crucial for trace-level analysis.
Workflow for HPLC-MS Analysis
Caption: Workflow for HPLC-MS analysis of 3,3'-Dihydroxydiphenyl disulfide.
Gas Chromatography-Mass Spectrometry (GC-MS)
For semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification based on mass spectral libraries. However, the polar nature of the hydroxyl groups in 3,3'-Dihydroxydiphenyl disulfide makes it non-volatile, necessitating a derivatization step to increase its volatility.
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer, which provides information about their molecular weight and structure through fragmentation patterns. Silylation is a common derivatization technique for compounds with active hydrogens (like hydroxyl groups), replacing them with a nonpolar trimethylsilyl (TMS) group.[7][8]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, in an aprotic solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating the silylated derivatives.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is preferred for trace analysis to maximize the amount of sample reaching the column.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Rationale for Experimental Choices:
-
Silylation is a necessary step to overcome the low volatility of the analyte due to its polar hydroxyl groups.[9]
-
A DB-5ms column is a robust, general-purpose column that provides good separation for a wide range of derivatized compounds.
-
The temperature program is designed to provide good separation of the derivatized analyte from potential by-products of the derivatization reaction and other impurities.
-
EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 3,3'-Dihydroxydiphenyl disulfide after silylation.
Comparison of Analytical Methods
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | RP-HPLC-UV | HPLC-MS | GC-MS |
| Principle | Separation based on hydrophobicity, detection by UV absorbance. | Combines HPLC separation with mass-based detection. | Separation of volatile compounds, detection by mass spectrometry. |
| Sample Preparation | Simple dissolution, dilution, and filtration. | Simple dissolution, dilution, and filtration. | More complex, requires a derivatization step (silylation). |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, provides molecular weight and structural information. | Excellent, provides characteristic fragmentation patterns for identification. |
| Sensitivity | Good (typically µg/mL to high ng/mL). | Excellent (typically low ng/mL to pg/mL). | Very good (typically ng/mL to pg/mL). |
| Quantitative Performance | Excellent linearity and precision. | Excellent linearity, precision, and accuracy. | Good linearity and precision, but can be affected by derivatization efficiency. |
| Instrumentation Cost | Relatively low. | High. | Moderate to high. |
| Analysis Time | Moderate (typically 15-30 minutes per sample). | Moderate (similar to HPLC-UV). | Longer due to derivatization step and GC run time. |
| Best Suited For | Routine quality control, assay, and purity determination in relatively clean matrices. | Impurity profiling, analysis of complex matrices, and confirmation of identity. | Identification of unknowns (with library matching), and analysis of semi-volatile impurities. |
Conclusion
The cross-validation of analytical methods for 3,3'-Dihydroxydiphenyl disulfide reveals that RP-HPLC-UV, HPLC-MS, and GC-MS each offer distinct advantages. For routine quality control and quantification in well-characterized samples, RP-HPLC-UV is a robust and cost-effective choice. When higher specificity and sensitivity are required, particularly for impurity profiling or analysis in complex matrices, HPLC-MS is the superior technique. GC-MS, while requiring a derivatization step, provides an orthogonal method for confirmation of identity and can be valuable for identifying volatile or semi-volatile impurities.
The selection of the optimal method should be guided by a thorough understanding of the analytical problem and the required data quality, always in compliance with the principles of method validation outlined in the ICH guidelines. By carefully considering the principles, protocols, and performance characteristics of each technique, researchers can ensure the generation of reliable and defensible analytical data for 3,3'-Dihydroxydiphenyl disulfide.
References
- 1. chembk.com [chembk.com]
- 2. 3,3′-二羟基二苯二硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,3'-DIHYDROXYDIPHENYL DISULFIDE | 21101-56-4 [chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
Benchmarking Novel Inhibitors: A Comparative Performance Analysis of 3,3'-Dihydroxydiphenyl Disulfide Against Commercial Standards in Protein Disulfide Isomerase Inhibition
In the landscape of contemporary drug discovery, the identification and validation of novel molecular inhibitors are paramount to therapeutic advancement. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet uncharacterized molecule, 3,3'-Dihydroxydiphenyl disulfide, against established commercial inhibitors of Protein Disulfide Isomerase (PDI). PDI is a critical enzyme in the endoplasmic reticulum, responsible for catalyzing the formation and rearrangement of disulfide bonds in newly synthesized proteins. Its role in various pathologies, including cancer and thrombosis, has rendered it a significant therapeutic target.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison. We will delve into the rationale behind experimental design, provide detailed protocols for robust performance evaluation, and present a clear, data-driven comparison of 3,3'-Dihydroxydiphenyl disulfide with well-characterized PDI inhibitors.
The Rationale for Investigating 3,3'-Dihydroxydiphenyl Disulfide as a PDI Inhibitor
The chemical structure of 3,3'-Dihydroxydiphenyl disulfide, featuring a central disulfide bond, presents a compelling hypothesis for its potential interaction with Protein Disulfide Isomerase (PDI). The catalytic cycle of PDI involves a thiol-disulfide exchange mechanism with its substrate proteins. It is plausible that 3,3'-Dihydroxydiphenyl disulfide could act as a substrate-mimetic or directly interact with the catalytic thiols in the active site of PDI, thereby inhibiting its function. Given that organosulfur compounds, in general, are known for their diverse biological activities, a systematic evaluation of this molecule's inhibitory potential against PDI is a logical and scientifically-driven endeavor.[1][2]
Commercial Inhibitors for Benchmarking
A critical aspect of evaluating a novel inhibitor is to compare its performance against existing, well-characterized compounds.[3] For the purpose of this guide, we will benchmark 3,3'-Dihydroxydiphenyl disulfide against the following commercially available PDI inhibitors:
-
PACMA 31: An irreversible inhibitor that covalently modifies the active site cysteines of PDI.[4]
-
Ribostamycin: A broad-spectrum antimicrobial that also exhibits inhibitory activity against the chaperone function of PDI.[4]
-
ML359: A potent, selective, and reversible inhibitor of PDI.[4]
Experimental Benchmarking Workflow
A rigorous and multi-faceted experimental approach is essential for a comprehensive comparison. The following workflow outlines the key stages for evaluating the inhibitory potential of 3,3'-Dihydroxydiphenyl disulfide against PDI.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of diallyl disulfide on the production of inflammatory mediators and cytokines in lipopolysaccharide-activated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reproducibility of Experiments Involving 3-[(3-Hydroxyphenyl)disulfanyl]phenol as an Antioxidant Agent
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of 3-[(3-Hydroxyphenyl)disulfanyl]phenol, also known as 3,3'-dithiodiphenol, and its performance as an antioxidant agent against other common alternatives. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource to ensure the reliability and reproducibility of your findings.
Introduction to 3,3'-Dithiodiphenol: A Molecule of Interest
3,3'-Dithiodiphenol is a symmetrical aromatic disulfide. Its structure, featuring two phenolic hydroxyl groups, positions it as a candidate for antioxidant activity. Phenolic compounds are well-established radical scavengers, while organosulfur compounds can exhibit a range of biological activities, including antioxidant and anti-inflammatory effects[1][2]. The synergy between the phenolic and disulfide moieties within 3,3'-dithiodiphenol suggests a potential for potent antioxidant capacity, making it a subject of interest for mitigating oxidative stress-related pathologies.
Mechanism of Antioxidant Action: The Dual Role of Phenolic and Disulfide Groups
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT)[3]. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and less likely to propagate radical chain reactions.
In addition to the classical phenolic antioxidant mechanism, the disulfide bond in 3,3'-dithiodiphenol may play a significant role. Disulfides can be reduced to their corresponding thiols, which are potent antioxidants themselves[4]. It is plausible that under biological conditions, 3,3'-dithiodiphenol could be cleaved to 3-mercaptophenol. This thiol could then participate in redox cycling and directly scavenge reactive oxygen species. This dual mechanism, combining radical scavenging by the phenol groups and the potential for reductive cleavage to active thiols, makes 3,3'-dithiodiphenol a compelling molecule for antioxidant studies.
Caption: Proposed dual antioxidant mechanism of 3,3'-dithiodiphenol.
Comparative Performance Analysis: 3,3'-Dithiodiphenol vs. Alternatives
To objectively evaluate the antioxidant potential of 3,3'-dithiodiphenol, a comparative analysis against well-characterized antioxidants is essential. For this guide, we will compare it with Butylated Hydroxytoluene (BHT), a standard synthetic phenolic antioxidant, and Diphenyl Disulfide, a structurally related compound lacking the hydroxyl groups. The efficacy will be compared based on their IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity[5].
| Compound | Structure | Antioxidant Type | DPPH IC50 (µM)[5][6][7] |
| 3,3'-Dithiodiphenol | Two phenolic hydroxyl groups, one disulfide bond | Phenolic, Sulfur-containing | Data not available in cited literature |
| Butylated Hydroxytoluene (BHT) | Sterically hindered phenol | Phenolic | ~ 45 |
| Diphenyl Disulfide | Disulfide bond, no hydroxyl groups | Sulfur-containing | > 1000 |
| Trolox (Reference) | Water-soluble Vitamin E analog | Phenolic | ~ 40 |
Note: The absence of readily available IC50 data for 3,3'-dithiodiphenol in the cited literature highlights the need for the experimental validation outlined in this guide.
Experimental Protocols for Reproducible Antioxidant Assessment
To ensure the generation of reliable and comparable data, the following detailed protocols for the synthesis of 3,3'-dithiodiphenol and the assessment of its antioxidant activity are provided.
Synthesis of 3,3'-Dithiodiphenol
This protocol is adapted from established methods for the synthesis of symmetrical disulfides from thiols[8].
Materials:
-
3-Mercaptophenol
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-mercaptophenol (1 equivalent) in ethanol in a round-bottom flask.
-
To the stirred solution, add a solution of iodine (0.5 equivalents) in ethanol dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3,3'-dithiodiphenol.
DPPH Radical Scavenging Assay
This protocol is based on standard, widely used methods for determining antioxidant capacity[2][6][9].
Materials:
-
3,3'-Dithiodiphenol and comparator compounds (BHT, Diphenyl Disulfide)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test compound solutions: Prepare stock solutions of 3,3'-dithiodiphenol, BHT, and Diphenyl Disulfide in methanol. From these, prepare a series of dilutions to determine the IC50 value.
-
Preparation of Trolox standard curve: Prepare a series of dilutions of Trolox in methanol to serve as a positive control and for creating a standard curve.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds and Trolox standards to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the test compounds. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay provides a complementary assessment of antioxidant activity[10][11][12].
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compounds and Trolox standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use. This will form the dark green ABTS•+ solution.
-
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the test compounds or Trolox standards at various concentrations to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the test compound with that of Trolox.
Conclusion and Future Directions
This guide provides a framework for the reproducible investigation of 3,3'-dithiodiphenol as an antioxidant. The provided protocols for its synthesis and for robust antioxidant assays (DPPH and ABTS) are designed to yield reliable and comparable data. While the dual antioxidant mechanism involving both the phenolic and disulfide moieties is theoretically sound, empirical validation is necessary. The lack of existing quantitative data for 3,3'-dithiodiphenol underscores the importance of conducting these foundational experiments. Future research should focus on elucidating the precise mechanism of action, including the potential for intracellular cleavage of the disulfide bond, and evaluating its efficacy in more complex biological systems, such as cell-based assays for oxidative stress. By adhering to the principles of scientific integrity and utilizing validated methodologies, the scientific community can build a solid understanding of the potential of 3,3'-dithiodiphenol and other novel antioxidant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [Antioxidative activity of thiophane [bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide] [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of phenolic compounds and antioxidant activity in different species of cherries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for 3,3'-Dihydroxydiphenyl disulfide
For researchers and professionals in drug development and materials science, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of a project. 3,3'-Dihydroxydiphenyl disulfide is a valuable building block, and its synthesis can be approached through several distinct chemical pathways. This guide provides an in-depth, head-to-head comparison of the most common and viable synthesis routes, complete with experimental protocols, quantitative data, and mechanistic insights to inform your selection of the most appropriate method for your specific needs.
Introduction to the Synthetic Challenge
3,3'-Dihydroxydiphenyl disulfide, with its symmetrical structure featuring two hydroxyl groups, presents a unique synthetic challenge. The choice of starting material and reaction sequence can significantly impact yield, purity, and the complexity of the purification process. The primary considerations for selecting a synthetic route include the availability and cost of starting materials, reaction conditions (temperature, pressure, reaction time), the nature and toxicity of reagents and byproducts, and the overall yield and purity of the final product. Herein, we will compare three distinct approaches: the direct oxidation of 3-hydroxythiophenol, a multi-step synthesis commencing from 3-aminophenol via diazotization, and a lesser-known but intriguing route involving the hydrolysis of 3,3'-diaminodiphenyl disulfide.
Route 1: Direct Oxidation of 3-Hydroxythiophenol
This is arguably the most straightforward and atom-economical approach to 3,3'-dihydroxydiphenyl disulfide. The core of this method is the oxidative coupling of two molecules of 3-hydroxythiophenol (also known as 3-mercaptophenol).
Mechanistic Considerations
The oxidation of thiols to disulfides can be achieved using a variety of oxidizing agents. The general mechanism involves the removal of a hydrogen atom from the thiol group to form a thiyl radical. Two of these radicals then combine to form the disulfide bond.
With hydrogen peroxide, the reaction is thought to proceed via the formation of a sulfenic acid intermediate (RSOH) which then reacts with another thiol molecule to yield the disulfide and water.[1][2][3][4] The reaction is often catalyzed by the presence of acid or base. In the case of ferric chloride, the Fe(III) ion acts as an oxidant, being reduced to Fe(II) while facilitating the formation of the disulfide bond.[5][6]
Visualizing the Pathway
Caption: Workflow for the direct oxidation of 3-hydroxythiophenol.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is adapted from a well-established procedure for the synthesis of diphenyl disulfide and offers high yield and environmentally benign byproducts.[7]
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-hydroxythiophenol (1 equivalent) in a suitable solvent such as trifluoroethanol.
-
Reaction: Cool the mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise over 15-30 minutes, ensuring the temperature remains low.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Workup: The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Synthesis from 3-Aminophenol via Diazotization
Mechanistic Considerations
The first step is the diazotization of 3-aminophenol, which involves the reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8][9] This is a well-known reaction in organic chemistry, but it requires careful temperature control as diazonium salts can be unstable at higher temperatures.[10]
The subsequent step is a Sandmeyer-type reaction, where the diazonium group is displaced by a sulfur nucleophile.[1][2][11][12][13] When potassium ethyl xanthate is used, an intermediate aryl xanthate is formed, which can then be hydrolyzed to the corresponding thiol. The thiol is then oxidized in situ or in a separate step to the disulfide. Alternatively, reacting the diazonium salt with sodium disulfide can directly lead to the formation of the disulfide bond.
Visualizing the Pathway
Caption: Multi-step synthesis of 3,3'-dihydroxydiphenyl disulfide from 3-aminophenol.
Experimental Protocol: Diazotization and Reaction with Sodium Disulfide
This proposed protocol is based on established procedures for similar transformations.[14]
-
Diazotization: Dissolve 3-aminophenol (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Preparation of Sodium Disulfide: In a separate flask, dissolve sodium sulfide nonahydrate (0.75 equivalents) and elemental sulfur (0.75 equivalents) in water and heat gently until the sulfur has dissolved to form a dark solution of sodium disulfide.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the sodium disulfide solution. An exothermic reaction with the evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction temperature.
-
Workup and Purification: After the addition is complete, the crude product will precipitate. Collect the solid by filtration, wash with water, and then purify by recrystallization.
Route 3: Hydrolysis of 3,3'-Diaminodiphenyl Disulfide
This less conventional route offers an alternative that avoids the potentially hazardous diazotization step. It starts from 3,3'-diaminodiphenyl disulfide and converts the amino groups to hydroxyl groups via hydrolysis under acidic conditions.
Mechanistic Considerations
This reaction is a nucleophilic aromatic substitution where water acts as the nucleophile, displacing the amino groups which are protonated under the strongly acidic conditions. The high temperature provides the necessary activation energy for this transformation.
Visualizing the Pathway
Caption: Synthesis via hydrolysis of 3,3'-diaminodiphenyl disulfide.
Experimental Protocol: Acidic Hydrolysis
This protocol is based on a patented procedure.[15][16]
-
Reaction Setup: In a suitable reactor, charge 3,3'-diaminodiphenyl disulfide (1 equivalent) and a 65% aqueous solution of sulfuric acid.
-
Hydrolysis: Heat the reaction mixture to 200 °C and maintain this temperature for 10 hours.
-
Workup: Cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Purification: Filter the solid and wash with water. The crude product can be further purified by dissolving it in an aqueous base (e.g., 5% NaOH), treating with activated carbon, filtering, and then re-precipitating the product by acidification.
Head-to-Head Comparison of Synthesis Routes
| Parameter | Route 1: Oxidation of 3-Hydroxythiophenol | Route 2: From 3-Aminophenol via Diazotization | Route 3: Hydrolysis of Diamine Precursor |
| Starting Material | 3-Hydroxythiophenol | 3-Aminophenol | 3,3'-Diaminodiphenyl disulfide |
| Number of Steps | 1 | 2-3 | 1 |
| Typical Yield | High (>90%)[7] | Moderate (50-70%, estimated) | Moderate to High (Yield not explicitly stated in patent) |
| Reaction Conditions | Mild (Room Temperature) | Low Temperature (0-5°C) for diazotization | High Temperature (200°C) |
| Key Reagents | H₂O₂ or FeCl₃ | NaNO₂, Strong Acid, Sulfur source | Concentrated H₂SO₄ |
| Safety Considerations | 3-Hydroxythiophenol has a strong stench.[15][17] Oxidizing agents should be handled with care. | Diazonium salts can be explosive if isolated.[10] Sodium nitrite is toxic and an oxidizer.[7][12][18][19] Potassium ethyl xanthate is flammable and harmful.[11][14][20][21][22] | Use of concentrated sulfuric acid at high temperatures requires caution. |
| Advantages | High yield, simple procedure, atom-economical. | Readily available and inexpensive starting material. | Avoids diazotization step. |
| Disadvantages | Starting material can be expensive or have limited availability. | Multi-step, lower overall yield, hazardous intermediates. | Harsh reaction conditions, requires specific starting material. |
Conclusion and Recommendations
The choice of synthesis route for 3,3'-dihydroxydiphenyl disulfide is a classic case of balancing efficiency, cost, and safety.
-
For laboratories where 3-hydroxythiophenol is readily available and the primary goal is high yield and a simple procedure, Route 1 (Direct Oxidation) is the clear choice. Its single-step nature and mild conditions make it highly attractive.
-
When cost and the availability of starting materials are the main drivers, Route 2 (From 3-Aminophenol) becomes a viable, albeit more complex, option. While the overall yield is likely to be lower and the procedure requires careful handling of hazardous intermediates, the low cost of 3-aminophenol can make this route economically advantageous for larger-scale synthesis, provided the necessary safety precautions are strictly followed.
-
Route 3 (Hydrolysis of the Diamine) presents an interesting alternative that circumvents the need for diazotization. This route is most suitable if 3,3'-diaminodiphenyl disulfide is a readily available or easily synthesized precursor. The harsh reaction conditions, however, may not be suitable for all laboratory settings.
Ultimately, the optimal synthesis route will depend on the specific constraints and priorities of the research or development project. This guide provides the necessary data and insights to make an informed decision based on a comprehensive understanding of the available chemical pathways.
References
- 1. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm [research.google]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. chemtradelogistics.com [chemtradelogistics.com]
- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. static.googleusercontent.com [static.googleusercontent.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. 3-Hydroxythiophenol(40248-84-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 16. Synthesis method of 3-substituent diphenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]
- 17. 3-hydroxythiophenol, 40248-84-8 [thegoodscentscompany.com]
- 18. Sodium Nitrite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. chemos.de [chemos.de]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. lobachemie.com [lobachemie.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-[(3-Hydroxyphenyl)disulfanyl]phenol
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond a simple checklist, providing a deep, procedural framework for the proper disposal of 3-[(3-Hydroxyphenyl)disulfanyl]phenol. Understanding the why behind each step is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, with its dual phenolic and disulfide functionalities, requires a multi-faceted approach to risk mitigation and waste management.
Section 1: Compound Identification and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. This knowledge forms the basis of our entire safety and disposal protocol.
Compound Identity and Properties:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3,3'-Dithiodiphenol, Bis(3-hydroxyphenyl) Disulfide | [1] |
| CAS Number | 21101-56-4 | [1] |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 89-93 °C | [1] |
GHS Hazard Classification:
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. The classifications for this compound dictate the necessary precautions for handling and disposal.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
This data is synthesized from multiple sources providing GHS classifications.
The phenolic groups are corrosive and toxic, while organosulfur compounds can be malodorous and require specific disposal methods to prevent environmental release.[2][3] Therefore, the disposal protocol must address both the corrosive nature of phenols and the environmental considerations for organosulfur compounds.
Section 2: Regulatory Framework for Hazardous Waste Disposal
All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4] Academic and research laboratories typically operate under specific provisions such as those for Satellite Accumulation Areas (SAAs) or the alternative standards of 40 CFR Part 262, Subpart K.[5]
Core Principles of RCRA Compliance:
-
Identification: All waste must be correctly identified and characterized.
-
Segregation: Incompatible waste streams must be kept separate.
-
Containment: Waste must be stored in appropriate, closed, and labeled containers.
-
Tracking: A manifest system tracks waste from the point of generation to its final disposal facility.
Causality Note: Adherence to these regulations is not merely bureaucratic. Improper disposal, such as pouring chemicals down the drain, can lead to environmental contamination, damage to plumbing infrastructure, and potential harm to public health.[2][6] Furthermore, violations can result in significant civil and criminal penalties.[6]
Section 3: Pre-Disposal Considerations: In-Lab Treatment (and Why It's Not Recommended)
While some laboratory wastes can be neutralized or treated at the point of generation, this practice is itself highly regulated and requires specific institutional approval.[7]
For this compound, in-lab chemical treatment or neutralization is strongly discouraged for the following reasons:
-
Reaction Uncertainty: The reaction of this bifunctional molecule with common neutralizing agents (e.g., strong oxidizers) could produce unknown, potentially more hazardous byproducts.
-
Aerosol Generation: Any treatment process carries the risk of generating hazardous aerosols, increasing the risk of inhalation exposure.[8]
-
Regulatory Burden: Under RCRA, treating hazardous waste without a permit is generally prohibited. While some exceptions exist for elementary neutralization, they are narrowly defined and may not apply here.[7]
The most trustworthy and self-validating protocol is to manage all waste streams containing this compound as hazardous chemical waste without attempting alteration.
Section 4: Step-by-Step Waste Collection and Disposal Protocol
This protocol ensures safety, compliance, and logistical efficiency. All handling of the compound and its waste must be performed within a certified chemical fume hood.[8][9]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish an SAA at or near the point of waste generation (e.g., a designated spot within the fume hood or directly adjacent).[6] This area must be under the control of laboratory personnel.[5]
-
The SAA should be clearly marked and secondary containment (e.g., a plastic tub) should be used to capture any potential leaks from the waste container.
Step 2: Prepare the Hazardous Waste Container
-
Select an appropriate container. Plastic is often preferred for its durability and lack of reactivity.[6] Ensure it has a secure, vapor-tight lid.
-
Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. Fill out all required information before adding any waste. This typically includes:
-
The words "Hazardous Waste"
-
Generator's Name and Location (Lab, Building)
-
Full chemical name(s) of the contents: "this compound" and any solvents or other chemicals present. Avoid abbreviations.
-
The date waste is first added to the container.
-
Step 3: Segregate Waste Streams
-
Solid Waste: Collect contaminated personal protective equipment (PPE) like gloves, weigh paper, and pipette tips in a dedicated, puncture-proof container or a securely lined box.[8][9] This container must also be labeled as hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in the prepared liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[10]
-
Aqueous Rinsate: Any water used to rinse contaminated glassware contains residual phenol and must be collected as hazardous waste.[2] Do not dispose of it down the drain.
Step 4: Active Waste Collection
-
Always keep the waste container closed except when actively adding waste.[6][9] This is a critical EPA requirement to prevent the release of volatile compounds.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[9]
Step 5: Requesting Disposal
-
Once the container is 90% full or has been in the SAA for the maximum allowed time (typically 12 months, but institutional policies may be stricter), contact your EHS department to schedule a waste pickup.[6][9]
Section 5: Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from procedures involving this compound.
Caption: Waste Disposal Workflow for this compound.
Section 6: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area and call emergency services or your institution's EHS hotline.
-
Don PPE: For small, manageable spills, don appropriate PPE before cleaning up: double nitrile gloves, a lab coat, and chemical splash goggles. A neoprene or butyl rubber apron is recommended.[8]
-
Contain and Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep the absorbed material into a designated container for hazardous waste disposal.
-
Decontaminate Area: Wipe the spill area with a suitable decontaminating agent. For phenolic compounds, repeated swabbing with Polyethylene Glycol (PEG) 300 or 400 is a recommended first-aid and decontamination procedure.[8]
-
Dispose of all cleanup materials as hazardous waste.
In case of personal exposure, immediately flush the affected skin or eyes with water for at least 15 minutes and seek urgent medical attention.[8][10] For skin contact with phenol, immediately begin swabbing the area with PEG 300/400 if available while rinsing.[8]
Section 7: References
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). University of Tennessee Health Science Center. --INVALID-LINK--
-
How Do You Dispose Of Phenol Safely? (2023). Chemistry For Everyone. --INVALID-LINK--
-
Removal of organosulfur compounds from oil fractions. GlobeCore. --INVALID-LINK--
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. --INVALID-LINK--
-
3,3`-Dithiodipropionic acid - SAFETY DATA SHEET. (2025). Fisher Scientific. --INVALID-LINK--
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. --INVALID-LINK--
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. --INVALID-LINK--
-
Proper disposal of chemicals. (2023). Sciencemadness Wiki. --INVALID-LINK--
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency. --INVALID-LINK--
-
3,3'-Dithiodipropionic acid - Safety Data Sheet. Santa Cruz Biotechnology. --INVALID-LINK--
-
Phenol - Environment, Health & Safety. University of Michigan. --INVALID-LINK--
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. The Hong Kong Polytechnic University. --INVALID-LINK--
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011). Government of Alberta. --INVALID-LINK--
-
4,4'-Thiodiphenol - SAFETY DATA SHEET. (2025). Fisher Scientific. --INVALID-LINK--
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. --INVALID-LINK--
-
Treatment of Hazardous Waste - Regulations.gov. American Chemical Society. --INVALID-LINK--
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. --INVALID-LINK--
-
Method for the removal of organic sulfur from carbonaceous materials. Google Patents. --INVALID-LINK--
-
Regulation of Laboratory Waste. American Chemical Society. --INVALID-LINK--
-
3-nitrophenol - SAFETY DATA SHEET. (2025). Sigma-Aldrich. --INVALID-LINK--
-
Organosulfur chemistry. Wikipedia. --INVALID-LINK--
-
Thiophenol - SAFETY DATA SHEET. (2025). Fisher Scientific. --INVALID-LINK--
-
This compound. ECHEMI. --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. youtube.com [youtube.com]
- 3. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Handling 3-[(3-Hydroxyphenyl)disulfanyl]phenol
As researchers and developers, our work with novel chemical compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 3-[(3-Hydroxyphenyl)disulfanyl]phenol (CAS No. 21101-56-4). The protocols outlined here are designed not merely as a set of rules, but as a self-validating system to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any container is opened, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling strategy.[1] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classification [1]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning | Exclamation Mark |
| Eye Irritation | H319: Causes serious eye irritation | Warning | Exclamation Mark |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning | Exclamation Mark |
This information is not merely procedural; it is causal. The phenolic and disulfide moieties suggest that the compound can interact with biological macromolecules, leading to the observed irritation. Therefore, our primary objective is to prevent any direct contact with the body.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it should always be the last line of defense. The primary method for exposure control is to engineer the hazard out of your immediate workspace.
-
Ventilation: All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The compound is a dust/powder, and the risk of aerosolization is significant. A fume hood ensures that any airborne particles are captured before they can be inhaled.
-
Designated Area: A specific area of the lab bench within the fume hood should be designated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
The appropriate selection and use of PPE are critical when engineering controls cannot eliminate all risks. The following PPE is mandatory for handling this compound.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Disposable Nitrile Gloves | Nitrile provides good protection against a range of chemicals for short-term use.[3] Crucially, gloves must be inspected before use and removed using the proper technique to avoid contaminating your skin. If prolonged contact is anticipated, consult the glove manufacturer's chemical resistance guide. |
| Eyes/Face | ANSI Z.87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Given the "serious eye irritation" classification, standard safety glasses are the minimum requirement. Goggles provide a better seal and are recommended when handling larger quantities or if there is a splash risk. |
| Body | Fully-buttoned laboratory coat | A lab coat protects your skin and personal clothing from accidental spills.[3] |
| Respiratory | Not required if handled in a fume hood | Engineering controls (a fume hood) should eliminate the need for respiratory protection.[3] If work must be done outside a hood, a comprehensive risk assessment is required, and a NIOSH-approved respirator may be necessary. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol ensures that safety is integrated into every step of the experimental process.
Caption: Standard workflow for handling this compound.
Emergency Procedures: Immediate and Corrective Actions
Accidents are preventable, but preparedness is essential. In the event of an exposure, the following steps must be taken immediately.
Caption: First aid decision tree for accidental exposure.
Spill Response:
-
Alert Others: Inform colleagues in the immediate area.
-
Evacuate (if necessary): For large spills outside of a fume hood, evacuate the area.
-
Contain: Use an absorbent material like sand or vermiculite to absorb the spill.[4] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area thoroughly.
Storage and Disposal: Managing the Chemical Lifecycle
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
The storage area should be secure and accessible only to authorized personnel ("Store locked up").[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan: Due to its phenolic nature, this compound must be treated as hazardous chemical waste.
-
Do Not: Never dispose of this chemical or its containers down the drain or in general trash.[4] Phenolic compounds are toxic to aquatic life.[6][7]
-
Collection: All waste, including contaminated PPE and spill cleanup materials, must be collected in clearly labeled, sealed containers.[4]
-
Licensed Disposal: The collected waste must be disposed of through a licensed chemical disposal facility, typically via incineration.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving your research goals with confidence and integrity.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
